Iodine thiocyanate
Description
Conceptual Framework of Pseudohalogens
The concept of pseudohalogens is crucial for understanding the chemical reactivity of species that, while not elemental halogens, exhibit remarkably similar chemical behavior. ck12.org These are polyatomic molecules or ions that mimic halogens in various chemical reactions. scribd.comembibe.com
The thiocyanate (B1210189) ion, [SCN]⁻, is a quintessential example of a pseudohalide, a univalent negative ion composed of two or more electronegative atoms that resembles halide ions. wikipedia.orgchemistnotes.com Its classification as a pseudohalide stems from the striking parallels in its chemical reactions to those of true halides like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). wikipedia.orgnih.gov The dimer of the thiocyanate ion, dithiocyanogen or simply thiocyanogen (B1223195), (SCN)₂, is considered a pseudohalogen, analogous to dihalogen molecules like Cl₂, Br₂, and I₂. scribd.comwikipedia.org Thiocyanogen's reactivity is noted to be intermediate between that of bromine and iodine. wikipedia.orgmdma.ch
Several key analogies underscore the halogen-like character of thiocyanate and thiocyanogen:
Formation of Dimeric Molecules: Just as halogens exist as diatomic molecules (X₂), pseudohalides form dimeric molecules known as pseudohalogens. scribd.com For instance, two thiocyanate ions can be oxidized to form thiocyanogen, (SCN)₂. wikipedia.org
Volatility: Similar to halogens, pseudohalogens like cyanogen (B1215507), (CN)₂, are fairly volatile. scribd.com
Addition to Double Bonds: Thiocyanogen, like halogens, can undergo addition reactions across carbon-carbon double bonds in alkenes, resulting in 1,2-bis(thiocyanato) compounds. chemistnotes.comwikipedia.org
Reaction with Alkalies: The reaction of thiocyanogen with a base like potassium hydroxide (B78521) (KOH) yields potassium thiocyanate and potassium hypothiocyanite (B1210458), which is analogous to the reaction of chlorine with KOH to form potassium chloride and potassium hypochlorite. scribd.com
Formation of Hydracids: Pseudohalogens react with hydrogen to form monobasic acids, similar to the hydrohalic acids (HX). For example, cyanogen reacts with hydrogen to form hydrogen cyanide (HCN). scribd.comchemistnotes.com
Formation of Insoluble Salts: Similar to halide ions, the thiocyanate ion forms insoluble salts with certain metal cations, such as silver (Ag⁺) and mercury(I) (Hg₂²⁺). chemistnotes.com
Oxidizing Ability: Pseudohalogens act as oxidizing agents, a characteristic feature of halogens. The oxidizing power of several species follows the order: F₂ > Cl₂ > Br₂ > (CN)₂ > I₂ > (SCN)₂ > (SeCN)₂. scribd.com
These analogies are summarized in the table below.
| Property | Halogens (X₂) | Pseudohalogen (e.g., (SCN)₂) | Example Reaction |
| Dimeric Nature | Exist as X₂ (e.g., Cl₂, Br₂, I₂) | Exist as (Ps)₂ (e.g., (SCN)₂) | 2 SCN⁻ → (SCN)₂ + 2e⁻ |
| Addition to C=C | Yes | Yes | CH₂=CH₂ + (SCN)₂ → SCN-CH₂-CH₂-SCN |
| Reaction with Alkali | X₂ + 2OH⁻ → X⁻ + XO⁻ + H₂O | (SCN)₂ + 2OH⁻ → SCN⁻ + OSCN⁻ + H₂O | |
| Formation of Hydracids | H₂ + X₂ → 2HX | H₂ + (CN)₂ → 2HCN | |
| Formation of Insoluble Salts | Ag⁺ + X⁻ → AgX(s) | Ag⁺ + SCN⁻ → AgSCN(s) |
The exploration of thiocyanate chemistry has a rich history that predates the isolation of some elemental halogens. The thiocyanate ion was first prepared and isolated in 1809 by Robert Porrett. acs.org This discovery occurred before the isolation of elemental bromine (1826), fluorine (1886), and iodine (1811). acs.org In his early work, Porrett referred to thiocyanate salts as "sulfuretted chyazates." acs.org
Historically, thiocyanate was also known as "rhodanide," a name derived from the Greek word for rose, owing to the vibrant red color of its complexes with iron(III) ions. wikipedia.org This characteristic color reaction has been a cornerstone of qualitative inorganic analysis for the detection of ferric ions for over a century. acs.org
One of the notable historical applications of a thiocyanate compound was the use of mercury(II) thiocyanate, Hg(SCN)₂, in pyrotechnics. wikipedia.orgwikipedia.org When ignited, it undergoes a dramatic decomposition reaction, producing a large, snake-like ash formation known as the "Pharaoh's serpent." wikipedia.org This application, however, was largely discontinued (B1498344) due to the toxicity of the mercury byproducts. wikipedia.org
Thiocyanate as a Pseudohalide: Analogies with Halogens and Dihalogen Chemistry
Overview of Iodine Chemistry Relevant to Thiocyanate Interactions
Iodine, a member of the halogen group, exhibits a diverse range of chemical behaviors that are pertinent to its interactions with the thiocyanate ion. A key aspect of iodine's chemistry is its ability to act as a Lewis acid, specifically as a σ-acceptor, enabling it to form adducts with various donor species. libretexts.orgwikipedia.org
A significant feature of iodine's interaction with Lewis bases is the formation of charge-transfer (CT) complexes. libretexts.orgwikipedia.org These are weakly bound adducts where an incomplete transfer of charge occurs from the electron donor to the electron acceptor (iodine). libretexts.org The formation of these complexes is often accompanied by a distinct color change. For instance, the violet color of iodine in non-donating solvents changes to yellow-brown in the presence of donor solvents, indicating the formation of a CT complex. libretexts.org This phenomenon is due to the appearance of a new absorption band in the electronic spectrum, known as the charge-transfer band. libretexts.org Iodine is known to form such complexes with sulfur-containing compounds like mercaptans and sulfides. rsc.org
The reaction between iodine and thiocyanate is a prime example of their interactive chemistry. This redox reaction can lead to the formation of the pseudohalogen thiocyanogen, (SCN)₂. researchgate.net The reaction can be represented as:
2 SCN⁻ + I₂ → (SCN)₂ + 2 I⁻
The ability of iodine to engage in these charge-transfer and redox reactions with thiocyanate underscores the intricate chemical relationship between this halogen and pseudohalide.
Structure
2D Structure
3D Structure
Properties
CAS No. |
105918-65-8 |
|---|---|
Molecular Formula |
CINS |
Molecular Weight |
184.99 g/mol |
IUPAC Name |
iodo thiocyanate |
InChI |
InChI=1S/CINS/c2-4-1-3 |
InChI Key |
LOMPYPGVYNRXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SI |
Origin of Product |
United States |
Synthetic Methodologies for Iodine Thiocyanate Species and Thiocyanation
Generation of Iodine(I) Thiocyanate (B1210189) Equivalents
Iodine(I) thiocyanate (ISCN) is a reactive pseudohalogen that serves as a valuable intermediate for introducing both iodine and thiocyanate moieties into organic substrates. ontosight.ai It is typically generated in situ from the reaction of molecular iodine with a metal thiocyanate salt. ontosight.ai The resulting electrophilic species can then undergo addition reactions with unsaturated systems like alkenes.
Addition of Iodine(I) Thiocyanate Elements to Alkenes
The addition of iodine(I) thiocyanate to alkenes is a well-established method for the synthesis of vicinal iodothiocyanates and their isomeric iodoisothiocyanates. This reaction typically involves treating an alkene with a pre-formed or in situ-generated iodine(I) thiocyanate. The reaction proceeds via an electrophilic addition mechanism. psu.edu
The process is initiated by the electrophilic attack of the iodine(I) species on the alkene's carbon-carbon double bond, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. psu.edumanac-inc.co.jpmsu.edu This three-membered ring is then opened by a nucleophilic attack from the thiocyanate anion (SCN⁻). The regioselectivity of this nucleophilic attack is influenced by the stability of the resulting carbocation-like transition state. libretexts.org
The ratio of the resulting products, vic-iodothiocyanates and vic-iodoisothiocyanates, can be influenced by several factors, including the reagents used, the reaction conditions, and the structure of the alkene substrate. psu.edu For instance, the choice of the thiocyanate salt can significantly impact the product distribution. When potassium thiocyanate is used with iodine, the reaction with cyclohexene (B86901) predominantly yields the iodothiocyanate adduct. psu.edu Conversely, using thallium(I) thiocyanate under similar conditions can lead to a higher proportion of the iodoisothiocyanate product. psu.edu
The reaction rate can be accelerated through the use of phase-transfer catalysts, particularly when dealing with less reactive substrates or heterogeneous reaction mixtures. psu.edu
Table 1: Addition of Iodine(I) Thiocyanate to Alkenes
| Alkene | Reagents | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| Cyclohexene | I₂ / KSCN | vic-Iodothiocyanate | Predominantly forms the iodothiocyanate adduct. | psu.edu |
| Cyclohexene | I₂ / TlSCN | vic-Iodoisothiocyanate and vic-Iodothiocyanate | Iodoisothiocyanate is the major product. | psu.edu |
| Various Alkenes | PhI(OAc)₂ / KSCN in HFIP | Acetoxy thiocyanate derivatives | A novel method for oxidative acetoxy thiocyanation. rsc.org | rsc.org |
In Situ Formation of Reactive Iodine-Thiocyanate Reagents
The direct handling of iodine(I) thiocyanate can be challenging due to its reactive nature. ontosight.ai Therefore, synthetic strategies often rely on its in situ formation. This is most commonly achieved by reacting molecular iodine (I₂) with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). ontosight.aipsu.edu
In recent years, methods involving hypervalent iodine reagents have been developed to generate reactive thiocyanating species in situ. For example, the reaction of (dichloroiodo)benzene (PhICl₂) with ammonium thiocyanate (NH₄SCN) is proposed to generate thiocyanogen (B1223195) chloride (ClSCN) as the active electrophilic species. beilstein-journals.org This reactive intermediate can then engage in electrophilic thiocyanation of various substrates, such as pyrazoles. beilstein-journals.org
Similarly, hypervalent iodine(III) reagents bearing trifluoroacetoxy groups can undergo ligand exchange with trimethylsilylcyanide (TMSCN) to form a highly reactive iodine(III)-cyano species in the reaction mixture. acs.org This intermediate is capable of cyanating a range of electron-rich heteroaromatic compounds. acs.org
Oxidative Thiocyanation Reactions Mediated by Iodine-Based Systems
Oxidative thiocyanation represents a powerful and versatile strategy for forming C–SCN bonds. These methods utilize an iodine-based system, either a hypervalent iodine compound or molecular iodine with a co-oxidant, to facilitate the oxidation of the substrate or the thiocyanate source, thereby promoting the thiocyanation reaction.
Hypervalent Iodine Reagents in Thiocyanation
Hypervalent iodine(III) reagents have emerged as mild, efficient, and environmentally benign oxidants in organic synthesis. arkat-usa.org They are particularly effective in mediating thiocyanation reactions of a diverse array of substrates, including phenols, anilines, arenes, and carbonyl compounds. tandfonline.comjst.go.jpacs.org
A widely used system involves the combination of (dichloroiodo)benzene (PhICl₂) with a thiocyanate salt like potassium thiocyanate (KSCN) or the more toxic lead(II) thiocyanate. tandfonline.comacs.org This reagent combination has been successfully applied to the thiocyanation of activated aromatic systems and the α-thiocyanation of β-dicarbonyl compounds. For example, phenols and anilines are efficiently converted to their corresponding p-thiocyanato derivatives in high yields. tandfonline.comacs.org
Other hypervalent iodine reagents have also been explored. Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the direct C–H thiocyanation of electron-rich systems like phenol (B47542) ethers. acs.org Cyclic hypervalent iodine reagents, such as 1-chloro-1,2-benziodoxol-3-(1H)-one, in combination with (trimethylsilyl)isothiocyanate (TMSNCS), provide an effective route for the thiocyanation of electron-rich aromatic and heteroaromatic compounds. jst.go.jp Furthermore, cyanobenziodoxolone reagents have been developed for the direct conversion of thiols into thiocyanates. nih.govresearchgate.net
Table 2: Thiocyanation using Hypervalent Iodine Reagents
| Substrate | Hypervalent Iodine Reagent | Thiocyanate Source | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Phenylindan-1,3-dione | (Dichloroiodo)benzene | KSCN | 2-Phenyl-2-thiocyanatoindan-1,3-dione | 85% | tandfonline.com |
| Phenol | (Dichloroiodo)benzene | KSCN | p-Thiocyanatophenol | High | tandfonline.comacs.org |
| Aniline (B41778) | (Dichloroiodo)benzene | KSCN | p-Thiocyanatoaniline | High | tandfonline.comacs.org |
| Indole | 1-Chloro-1,2-benziodoxol-3-(1H)-one | TMSNCS | 3-Thiocyanato-1H-indole | 73% | jst.go.jp |
Iodine/Co-oxidant Systems for C-H Thiocyanation
An alternative to pre-formed hypervalent iodine reagents is the use of molecular iodine (I₂) in conjunction with a stoichiometric co-oxidant. This approach allows for the catalytic use of iodine in some systems and provides a practical method for the direct C–H thiocyanation of various aromatic and heteroaromatic compounds. jchemlett.com
In these reactions, the co-oxidant regenerates the active electrophilic iodine species in situ. A variety of oxidants have been successfully employed. For the thiocyanation of electron-rich (hetero)aromatic compounds with ammonium thiocyanate, molecular iodine itself was found to be a more effective mediator than several other common oxidants. jchemlett.com Other systems utilize stronger oxidants like iodic acid (HIO₃) or iodine pentoxide (I₂O₅) to drive the reaction. jchemlett.comrsc.org For instance, iodic acid in chloroform (B151607) at room temperature enables the thiocyanation of arenes with electron-donating groups in high yields. jchemlett.com
Electrochemical methods also fall under this category, where anodic oxidation is used as the co-oxidant. In one such system, iodide ions are oxidized to molecular iodine at the anode, which then reacts with the enol form of a ketone to produce an α-iodoketone intermediate, leading to the final α-thiocyanated product. nih.gov
Table 3: C-H Thiocyanation with Iodine/Co-oxidant Systems
| Substrate | Iodine Source | Co-oxidant | Thiocyanate Source | Key Features | Reference |
|---|---|---|---|---|---|
| Electron-rich arenes/heteroarenes | I₂ (stoichiometric) | None (I₂ is the oxidant) | NH₄SCN | I₂ found to be highly effective in MeOH at room temperature. | jchemlett.com |
| Arenes with electron-donating groups | (in situ from NH₄SCN + HIO₃) | HIO₃ | NH₄SCN | High yields at room temperature in CHCl₃. | jchemlett.com |
| Indoles | (in situ from KSCN + I₂O₅) | I₂O₅ | KSCN | Provides access to 3-thiocyanoindoles. | rsc.org |
Thiocyanation of Carbonyl and Beta-Dicarbonyl Compounds
The introduction of a thiocyanate group at the α-position of carbonyl compounds provides valuable synthetic intermediates. Iodine-based systems are particularly well-suited for this transformation, especially for activated substrates like β-dicarbonyl compounds.
The combination of (dichloroiodo)benzene and lead(II) thiocyanate is a highly efficient reagent system for the α-thiocyanation of β-dicarbonyl compounds and their synthetic equivalents, such as enol silyl (B83357) ethers and ketene (B1206846) silyl acetals. nih.govcapes.gov.br An improved and less toxic variation uses potassium thiocyanate instead of lead(II) thiocyanate, which effectively thiocyanates substrates like 2-arylindan-1,3-diones. tandfonline.comthieme-connect.com While simple ketones and esters may be unreactive under these specific conditions, their corresponding silyl enol ethers can be successfully thiocyanated. thieme-connect.com
Another effective method employs molecular iodine with ammonium thiocyanate in refluxing methanol (B129727). This system has been shown to produce α-ketothiocyanates from ketones possessing α-hydrogens in excellent yields and with high selectivity. researchgate.net
Table 4: Thiocyanation of Carbonyl and β-Dicarbonyl Compounds
| Substrate Type | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| β-Dicarbonyl compounds | (Dichloroiodo)benzene / Pb(SCN)₂ | α-Thiocyanato-β-dicarbonyl | Efficient method for activated carbonyls. | nih.govcapes.gov.br |
| Enol silyl ethers | (Dichloroiodo)benzene / Pb(SCN)₂ | α-Thiocyanatoketone | Allows thiocyanation of less activated ketone derivatives. | nih.gov |
| 2-Arylindan-1,3-diones | (Dichloroiodo)benzene / KSCN | α-Thiocyanato-2-arylindan-1,3-dione | An improved, less toxic procedure. tandfonline.com | tandfonline.com |
Thiocyanation of Phenols and Anilines
The direct introduction of a thiocyanate (-SCN) group into aromatic rings, such as those in phenols and anilines, is a crucial transformation for synthesizing compounds with potential applications in pharmaceuticals and materials science. mdpi.comjst.go.jp Various methods utilizing iodine-containing reagents have been developed to achieve this transformation with high efficiency and regioselectivity. jchemlett.com
A prominent method involves the use of hypervalent iodine(III) reagents. tandfonline.com For instance, the combination of (dichloroiodo)benzene (PhICl₂) and potassium thiocyanate (KSCN) in dichloromethane (B109758) has been shown to be an effective system for the thiocyanation of phenols and anilines. tandfonline.comtandfonline.com This system avoids the use of more toxic heavy metal thiocyanates like lead(II) thiocyanate. tandfonline.comtandfonline.com The reactions typically proceed at low temperatures (0°C) to room temperature, affording para-thiocyanated products in good to excellent yields. tandfonline.comresearchgate.net For example, phenol, α-naphthol, aniline, and various substituted anilines are efficiently converted to their corresponding p-thiocyanato derivatives. tandfonline.comtandfonline.com Similarly, the use of 1-chloro-1,2-benziodoxol-3-(1H)-one in combination with (trimethylsilyl)isothiocyanate (TMSNCS) effectively thiocyanates electron-rich aromatics, including aniline and phenol derivatives. jst.go.jpjst.go.jp
Another effective approach employs molecular iodine (I₂) in conjunction with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN). This iodine-mediated system has been used for the thiocyanation of various electron-rich aromatic and heteroaromatic compounds. jchemlett.com The reaction is often carried out in a solvent like methanol at room temperature and demonstrates excellent monoselectivity. jchemlett.com Other iodine sources, such as iodine monochloride (ICl), have also been utilized as catalysts in the presence of an additive like potassium bisulfate (KHSO₄) to facilitate the electrophilic thiocyanation of aromatic amines with high para-selectivity. rasayanjournal.co.in
The general mechanism for these reactions involves the in-situ generation of an electrophilic thiocyanating species, such as thiocyanogen ((SCN)₂), iodine thiocyanate (ISCN), or a related cationic equivalent like SCN⁺. mdpi.comrasayanjournal.co.in This electrophile then attacks the electron-rich aromatic ring, leading to the substitution product, typically at the para position due to the directing effects of the hydroxyl or amino groups. rasayanjournal.co.in
The table below summarizes the results of thiocyanation for various phenol and aniline substrates using different iodine-based reagent systems.
Table 1: Thiocyanation of Representative Phenols and Anilines
| Substrate | Reagent System | Solvent | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Phenol | PhICl₂ / KSCN | CH₂Cl₂ | 4-Thiocyanatophenol | 85 | tandfonline.com |
| Aniline | PhICl₂ / KSCN | CH₂Cl₂ | 4-Thiocyanatoaniline | 82 | tandfonline.com |
| α-Naphthol | PhICl₂ / KSCN | CH₂Cl₂ | 4-Thiocyanato-1-naphthol | 90 | tandfonline.com |
| N,N-Dimethylaniline | ICl / NH₄SCN / KHSO₄ | Grindstone | 4-Thiocyanato-N,N-dimethylaniline | 81 | rasayanjournal.co.in |
| Anisole | 1-Chloro-1,2-benziodoxol-3-(1H)-one / TMSNCS | CH₂Cl₂ | 4-Thiocyanatoanisole | 85 | jst.go.jpjst.go.jp |
| Acetanilide | NH₄SCN / Trichloroisocyanuric acid / wet SiO₂ | CH₂Cl₂ | 4-Thiocyanatoacetanilide | 95 | jchemlett.com |
Stereoselective Aspects in Thiocyanation Reactions
Stereoselectivity is a critical aspect of organic synthesis, and thiocyanation reactions involving iodine have been shown to proceed with controlled stereochemical outcomes, particularly in the context of addition reactions to unsaturated systems like alkenes and alkynes. dntb.gov.ua
The iodothiocyanation of alkynes, using a system of molecular iodine (I₂) and ammonium thiocyanate (NH₄SCN) in aqueous ethanol, provides a transition-metal-free method to synthesize β-iodo vinylthiocyanates. dntb.gov.ua This reaction exhibits good stereoselectivity, yielding specific isomers of the product. dntb.gov.ua Similarly, the difunctionalization of alkynes is considered a direct method for preparing vinyl thiocyanates, with iodothiocyanation being a key example. rsc.org
In the case of alkenes, treatment with iodine(I) thiocyanate, which can be generated from iodine(I) chloride and potassium thiocyanate, leads to vic-iodothiocyanates and vic-iodoisothiocyanates. psu.edu The reaction with cyclohexene, for instance, results in the trans-adduct, which is consistent with the formation of an intermediate iodonium ion. psu.edu This stereospecificity arises from the backside attack of the thiocyanate nucleophile on the bridged iodonium ion formed across the double bond. The use of a phase-transfer catalyst can accelerate the rate of this addition. psu.edu
Hypervalent iodine reagents have also been employed to achieve stereoselective additions. The combination of [bis(acetoxy)iodo]benzene and a thiocyanate anion in a non-nucleophilic solvent can perform an oxidative nucleophilic addition to alkenes, leading to acetoxy thiocyanate derivatives stereoselectively. rsc.org
The table below provides examples of stereoselective thiocyanation reactions.
Table 2: Examples of Stereoselective Thiocyanation Reactions
| Substrate | Reagent System | Product Type | Stereochemical Outcome | Reference(s) |
|---|---|---|---|---|
| Phenylacetylene | I₂ / NH₄SCN | β-Iodo vinylthiocyanate | Regio- and stereoselective | dntb.gov.ua |
| Cyclohexene | ICl / KSCN | vic-Iodothiocyanate | trans-1-Iodo-2-thiocyanatocyclohexane | psu.edu |
| 5α-Androst-2-ene | ICl / TlSCN | vic-Iodothiocyanate/Iodoisothiocyanate | Consistent with iodonium ion intermediate | psu.edu |
| Styrene | [Bis(acetoxy)iodo]benzene / KSCN | Acetoxy thiocyanate derivative | Stereoselective and regioselective | rsc.org |
Formation of Iodine-Thiocyanate Adducts and Complexes
Iodine and its compounds can interact with the thiocyanate anion (SCN⁻) to form a variety of adducts and complexes, driven by forces such as halogen bonding and coordination interactions. mdpi.comrsc.org The thiocyanate ion is an ambidentate ligand, meaning it can bind through either its sulfur or nitrogen atom, leading to a diversity of structures. uef.fi
Halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic center, plays a key role in the structure of certain iodine-thiocyanate complexes. mdpi.com In the crystal structure of 4-methoxyphenyl(phenyl)iodonium thiocyanate, halogen bonds between the iodine(III) center of the iodonium cation and both the sulfur and nitrogen atoms of the thiocyanate anion lead to the formation of a unique 16-membered cyclic heterooctamer. mdpi.com Density functional theory (DFT) calculations have quantified the energies of these I···S and I···N interactions. mdpi.com Halogen bonding is also observed in adducts where diiodine (I₂) interacts preferentially with the soft sulfur atom of a metal-coordinated thiocyanate ligand. uef.fi
In solution, iodine and thiocyanate can form charge-transfer complexes. rsc.org The reaction between iodine and thiocyanate ions in aqueous solution can lead to the formation of species like the I₂SCN⁻ complex. researchgate.netresearchgate.net This complex is an intermediate in the oxidation of thiocyanate by iodine-based oxidants. researchgate.net The formation of such complexes can interfere with other reactions, such as the well-known starch-iodine complex formation, by consuming the iodine species. researchgate.net
Furthermore, iodine-thiocyanate systems are utilized in biocatalysis and coordination chemistry. Lactoperoxidase, in the presence of hydrogen peroxide, can produce stable iodine-thiocyanate complexes with antimicrobial properties. nih.govnih.govresearchgate.net The crystal structure of a ternary complex involving bovine lactoperoxidase, thiocyanate, and iodide has been determined, providing insight into the binding at the enzyme's active site. rcsb.org In coordination chemistry, cadmium(II) can form complexes with both iodide and thiocyanate ligands, where the thiocyanate can act as a bridging ligand connecting metal centers. iucr.org
The table below lists various types of iodine-thiocyanate adducts and complexes along with their key structural features.
Table 3: Iodine-Thiocyanate Adducts and Complexes
| Iodine Species | Thiocyanate Source | Resulting Adduct/Complex | Key Structural Feature / Interaction | Reference(s) |
|---|---|---|---|---|
| Diaryliodonium cation | SCN⁻ anion | {PhI(4-C₆H₄OMe)}₄·{SCN}₄ | 16-membered heterooctamer via I···S and I···N halogen bonds | mdpi.com |
| Diiodine (I₂) | [Ru(bpy)(CO)₂(S-SCN)₂] | [Ru(bpy)(CO)₂(S-SCN)₂]·I₂ | Halogen bond between I₂ and the coordinated sulfur atom | uef.fi |
| Iodine (I₂) | SCN⁻ (aqueous) | I₂SCN⁻ | Charge-transfer complex; reaction intermediate | researchgate.netresearchgate.net |
| Lactoperoxidase/H₂O₂/Iodide | KSCN | Antimicrobial iodine-thiocyanate complexes | Stable oxidant complexes | nih.govnih.gov |
| Cadmium(II) iodide | KSCN / bpph ligand | [Cd(NCS)₂(C₁₄H₁₀N₄)]n | Bridging thiocyanate ligands (μ-NCS) in a coordination polymer | iucr.org |
Mechanistic and Kinetic Investigations of Iodine Thiocyanate Reactivity
Kinetics and Mechanisms of Thiocyanate (B1210189) Oxidation by Iodine Species
The oxidation of thiocyanate by iodine species in an acidic medium is a complex reaction characterized by intricate dynamics, including clock reaction behavior and the transient formation of intermediates. nih.govresearchgate.netchemistryviews.org A detailed understanding of this process is crucial for controlling its outcomes and for the design of chemical oscillators. researchgate.netrsc.org
In acidic solutions, the oxidation of thiocyanate (SCN⁻) is significantly influenced by the presence of iodate (B108269) (IO₃⁻) and molecular iodine (I₂). The reaction between iodate and thiocyanate is not a simple, direct oxidation. Instead, it involves a complex network of reactions. A proposed 14-step mechanism suggests that the initial step is the oxidation of thiocyanate by iodate to form hypothiocyanous acid (HOSCN) and iodous acid (HIO₂). nih.govresearchgate.netrsc.org
I₂ + SCN⁻ ⇌ I₂SCN⁻
The general scheme for the involvement of the I₂SCN⁻ intermediate can be summarized as: I₂ + SCN⁻ ⇌ I₂SCN⁻ I₂SCN⁻ + H₂O → HOSCN + I⁻ + H⁺ + I⁻
The reaction between iodine and thiocyanate exhibits complex dynamical behavior, including oligo-oscillatory phenomena where multiple extrema in iodine concentration are observed over time. chemrxiv.orgacs.org This behavior is highly sensitive to the initial conditions, such as the ratio of iodate to thiocyanate and the acid concentration. researchgate.netchemistryviews.orgchemrxiv.org Three general types of behavior have been identified:
Transient formation of I₂ preceded by an induction period. researchgate.netchemistryviews.org
Initial rapid formation of I₂ followed by its partial consumption. researchgate.netchemistryviews.org
A slow, monotonic increase in I₂ concentration to its final equilibrium level. researchgate.netchemistryviews.org
Table 1: Observed Reaction Dynamics in the Iodate-Thiocyanate System
| Behavior Type | Description | Conditions Favoring this Behavior |
| Type A | An induction period followed by the transient formation of I₂. | High ratio of [SCN⁻]₀ to [IO₃⁻]₀. researchgate.netchemistryviews.org |
| Type B | Rapid initial formation of I₂ with subsequent partial consumption. | Intermediate ratios of reactants. researchgate.netchemistryviews.org |
| Type C | Slow, monotonic increase in I₂ concentration to equilibrium. | Low ratio of [SCN⁻]₀ to [IO₃⁻]₀. researchgate.netchemistryviews.org |
This table is generated based on data from various research findings.
To unravel the complexity of the iodine-thiocyanate reaction, computational simulations have been employed to model the proposed mechanisms. nih.govresearchgate.netrsc.org A 14-step mechanism for the oxidation of thiocyanate by iodate in acidic medium has been proposed and tested using computer simulations. nih.govresearchgate.netrsc.org These simulations have shown good agreement with experimental observations, supporting the validity of the proposed reaction network. nih.govresearchgate.net
Reaction Dynamics and Rate Law Determination
Reaction Pathways in Organic Thiocyanation
The introduction of the thiocyanate group into organic molecules is a synthetically important transformation. The mechanism of this reaction, particularly whether it proceeds via a concerted or a radical pathway, is a key area of investigation.
The mechanism of organic thiocyanation can vary depending on the substrate, reagents, and reaction conditions. Both concerted and radical pathways have been proposed and, in some cases, evidence suggests a transition between the two.
In the electrochemical reduction of aryl thiocyanates, a notable change in the reductive cleavage mechanism of the S-CN bond is observed as a function of the substituent on the aryl ring. For compounds with electron-donating groups, voltammetric and convolution analyses indicate a transition between a concerted and a stepwise mechanism. Conversely, with nitro substituents, a stepwise mechanism involving an anion radical intermediate is favored. Preliminary computational studies on the cyanation of thiols and disulfides using hypervalent iodine reagents have pointed towards a low-energy concerted transition state for the cyanation of the thiolate anion or radical. nih.gov
Radical pathways are frequently implicated in thiocyanation reactions, especially those initiated by photoredox catalysis or involving radical precursors. For example, the thiocyanation of activated arenes can proceed via a photoredox radical pathway. In some systems, the reaction is initiated by the generation of a thiocyanate radical (SCN•), which then adds to the organic substrate. Control experiments using radical traps like TEMPO can help to confirm the involvement of radical intermediates. nih.gov The choice between a concerted and a radical pathway can be influenced by factors such as the stability of potential radical or carbocationic intermediates. chemrxiv.org
Table 2: Mechanistic Pathways in Organic Thiocyanation
| Pathway | Description | Evidence/Examples |
| Concerted Mechanism | A single transition state where bond breaking and bond formation occur simultaneously. | Computational studies on cyanation of thiols with hypervalent iodine reagents suggest a low-energy concerted transition state. nih.gov Evidence for a transition to this mechanism with electron-donating groups on aryl thiocyanates. |
| Radical Pathway | Involves the formation of radical intermediates, such as the thiocyanate radical (SCN•). | Often observed in photoredox-catalyzed reactions. Confirmed by radical trapping experiments. nih.gov Favored for aryl thiocyanates with electron-withdrawing groups. |
This table is generated based on data from various research findings.
Role of Solvent and Temperature in Reaction Outcomes
The kinetics and outcomes of reactions involving iodine and thiocyanate species are significantly influenced by the surrounding medium, specifically the solvent and temperature. These factors can alter reaction rates, influence mechanistic pathways, and determine the final product distribution.
The polarity of the solvent plays a crucial role, particularly in reactions that proceed through polar transition states. For instance, the rate of oxidation of both iodide and thiocyanate ions by nickel oxyhydroxide in an aqueous sulfuric acid medium is dependent on solvent polarity. researchgate.netsapub.org This dependency suggests that the transition state is more polar than the reactants, and its stabilization by a polar solvent facilitates the reaction. In computational studies of the SN2 reaction between thiocyanate and iodomethane, the transition state geometry shows noticeable differences when optimized in various solvents compared to the gas phase, with a significant lengthening of the carbon-leaving group bond in more polar solvents. researchgate.net
The effect of the solvent's dielectric constant on reaction rates can vary depending on the specific reaction mechanism. In the oxidation of metal and complex thiocyanates by chloramine-T, the reaction rate was observed to decrease as the dielectric constant of the medium was lowered. niscpr.res.in Conversely, in the oxidation of thiocyanate by bromamine-T in an alkaline medium, a decrease in the dielectric constant led to an increase in the reaction rate. zenodo.org The velocity of the reaction between a solution of nitrogen bromide and lead(II) thiocyanate is also solvent-dependent, proceeding much faster in carbon disulfide than in diethyl ether. acs.org
Temperature is a fundamental parameter controlling reaction kinetics, with studies often conducted across a range of temperatures to determine activation parameters. For example, the substitution of an iodide ion by a thiocyanate ion in an iodopentaammineruthenium(III) complex was investigated between 35-50 °C to establish the activation parameters for the process. osti.gov Similarly, the influence of temperature on the oxidation of thiocyanates by chloramine-T was studied to evaluate thermodynamic and kinetic parameters. niscpr.res.in It has been noted more broadly that reaction temperature has an obvious influence on the outcome of reactions involving iodine reagents. frontiersin.org
The following table summarizes the observed effects of solvent and temperature on various reactions involving iodine and thiocyanate species.
| Reaction System | Solvent Effect | Temperature Effect | Citation(s) |
| Oxidation of Iodide/Thiocyanate by NiO(OH) | Rate is dependent on solvent polarity. | Not specified. | researchgate.netsapub.org |
| SN2 Reaction: Thiocyanate + Iodomethane (Computational) | Transition state geometry is solvent-dependent; bond lengths change significantly compared to the gas phase. | Not specified. | researchgate.net |
| Oxidation of Thiocyanate by Chloramine-T | Rate decreases with a decrease in the dielectric constant of the medium. | Studied to determine thermodynamic and kinetic parameters. | niscpr.res.in |
| Oxidation of Thiocyanate by Bromamine-T | Rate increases with a decrease in the dielectric constant of the medium. | Activation parameters computed from Arrhenius plots. | zenodo.org |
| Substitution: [Ru(NH₃)₅I]²⁺ + SCN⁻ | Aqueous solution used as the medium. | Investigated over a 35-50 °C range to determine activation parameters. | osti.gov |
| Reaction: NBr + Pb(SCN)₂ | Reaction is faster in carbon disulfide than in diethyl ether; velocity also depends on moisture content. | Not specified. | acs.org |
Transmetallation Processes in Organoiodine-Thiocyanate Chemistry
Transmetallation is a fundamental step in many organometallic catalytic cycles, involving the transfer of an organic ligand from one metal center to another. While direct, well-documented examples of transmetallation specifically involving a pre-formed organoiodine-thiocyanate complex are not extensively detailed in the provided literature, the principles of this process are central to the synthesis of organothiocyanates using organoiodine precursors and metal catalysts.
In many cross-coupling reactions, iodoarenes serve as key electrophilic partners. acs.org A typical catalytic cycle begins with the oxidative addition of the C-I bond of the iodoarene to a low-valent transition metal center (e.g., Pd(0), Cu(I), Ni(0)). This step forms a higher-valent organometal-iodide species. The subsequent step would be the transmetallation, where a thiocyanate group, often delivered from a metal thiocyanate salt (like KSCN or NaSCN), replaces the iodide on the catalytic metal center. However, the more common pathway involves the reaction of the organometal-iodide complex with the thiocyanate anion, which acts as a nucleophile, leading to reductive elimination that forms the C-S or C-N bond of the product and regenerates the catalyst.
Analogous processes from related organometallic chemistry illustrate the core mechanism. For example, a hypothetical catalytic mechanism for a heterobimetallic C-C coupling involves a Cu-carbene co-catalyst that engages in transmetallation to generate an organocopper nucleophile. science.gov Similarly, cobalt-catalyzed cross-coupling reactions of arylzinc bromides with a cyanation agent proceed through a transmetallation step where the aryl group is transferred from zinc to cobalt. scribd.com These examples highlight the viability of transmetallation as a key mechanistic step in forming new bonds with functional groups. In the context of organoiodine-thiocyanate chemistry, a plausible, though less common, pathway could involve the transmetallation of a thiocyanate group from a main group organometallic reagent (e.g., (CH₃)₃SiNCS) to the transition metal center that already bears the organic group from the initial iodoarene.
Electron Transfer Processes Involving Iodide and Thiocyanate
Electron transfer (ET) is a key mechanistic event in many redox reactions involving iodide and thiocyanate. These processes can occur through either an outer-sphere or an inner-sphere pathway, depending on the reactants and conditions.
In biological systems, the oxidation of thiocyanate shows parallels to that of iodide. Studies on the interaction of thiocyanate with horseradish peroxidase reveal that iodide competes with thiocyanate for the same binding site. nih.gov This similarity suggests that the oxidation of the thiocyanate ion by hydrogen peroxide under acidic conditions may proceed via a two-electron transfer pathway, analogous to the mechanism for iodide oxidation. nih.gov
In contrast, an inner-sphere electron transfer involves the formation of a bridged complex where a ligand is shared between the oxidant and reductant, facilitating the electron transfer. Evidence for such a mechanism has been found for the Eu³⁺/Eu²⁺ reaction at a mercury electrode in a thiocyanate medium. core.ac.uk It is proposed that Eu(SCN)²⁺ species are involved in a bridged electron-transfer process, where a thiocyanate moiety is simultaneously attached to both the europium ion and the mercury electrode. core.ac.uk The reversibility of the reaction in various halide and pseudohalide media follows the order SCN⁻ > I⁻ > Br⁻ > Cl⁻, which aligns with the polarizability of these anions and supports the involvement of a ligand-bridged activated complex. core.ac.uk
Single-electron transfer (SET) has also been identified as a key step in reactions involving certain hypervalent iodine compounds, which can act as powerful oxidants. researchgate.net
The following table compares different electron transfer processes involving iodide and thiocyanate.
| Reaction System | Proposed Mechanism | Key Evidence | Citation(s) |
| Oxidation of Iodide/Thiocyanate by Ni(III) | Outer-Sphere Electron Transfer | Reaction is first order in each reactant; no evidence of intermediate complex formation; rate depends on solvent polarity. | researchgate.netsapub.orgacs.org |
| Oxidation of Thiocyanate by Horseradish Peroxidase | Two-Electron Transfer | Competitive binding with iodide at the same site; similarity to the known two-electron oxidation pathway of iodide. | nih.gov |
| Eu³⁺/Eu²⁺ Redox Couple in KSCN Medium | Inner-Sphere (Ligand-Bridged) ET | Evidence for a bridged complex with SCN⁻ attached to both Eu and the Hg electrode; reaction reversibility correlates with anion polarizability. | core.ac.uk |
| Reactions of Hypervalent Iodine Reagents | Single-Electron Transfer (SET) | Identified as a key step in the mechanism of reagents like 2-iodoxybenzoic acid (IBX). | researchgate.net |
Supramolecular and Coordination Chemistry of Iodine Thiocyanate Systems
Halogen Bonding Interactions Involving Iodonium (B1229267) Cations and Thiocyanate (B1210189) Anions
Halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species, plays a pivotal role in the structural chemistry of iodine-thiocyanate systems. This interaction is particularly significant in the solid-state assembly of diaryliodonium thiocyanates.
Characterization of Halogen Bonds (I···S and I···N)
The thiocyanate anion (SCN⁻) is an ambidentate halogen bond acceptor, capable of interacting through either its sulfur or nitrogen atom. researchgate.net The nature of the halogen bond donor influences which atom is preferred. In systems with iodinated molecules, both I···S and I···N interactions are observed. researchgate.net
The geometry of these bonds is a key characteristic. The I···N≡C angle tends to deviate from linearity, typically falling within the range of 145–170°. researchgate.netresearchgate.net In contrast, the I···S–C angle is generally close to 90°. researchgate.netresearchgate.net These angular preferences are indicative of a Type II halogen bond interaction with the sulfur atom. researchgate.net The strength of these interactions can be significant, with calculated energies for I···S and I···N noncovalent interactions in some diaryliodonium thiocyanates ranging from 0.9 to 8.5 kcal/mol. researchgate.netmdpi.comspbu.ru
In the case of S-coordinated thiocyanate in metal complexes, it has been observed that the soft sulfur end of the ligand preferentially forms halogen bonds with soft donors like iodine. uef.fi Computational analyses suggest that while there may not be a major energetic difference between the NCS···I₂ and SCN···I₂ bonding modes, packing effects in the crystal lattice can favor one over the other. uef.fi
Supramolecular Aggregation Patterns in Solid State
The directional nature of I···S and I···N halogen bonds leads to the formation of diverse and complex supramolecular architectures in the solid state. These range from simple adducts to intricate polymeric chains and cyclic assemblies. researchgate.netmdpi.com
One notable example is the formation of polymeric chains where thiocyanate anions bridge iodinated organic molecules. mdpi.com Such polymeric structures have been observed with hypervalent iodine(III) salts like dibenziodolium thiocyanate. researchgate.netmdpi.com
In other instances, these interactions give rise to discrete cyclic structures. For example, a heterotetrameric arrangement has been observed in some iodonium cation and thiocyanate systems. researchgate.netmdpi.com Even more complex is the 16-membered cyclic heterooctamer formed in the crystal structure of 4-methoxyphenyl(phenyl)iodonium thiocyanate, {[PhI(4-C₆H₄OMe)]₄·{SCN}₄}. researchgate.netmdpi.comspbu.ru This was the first example of such a large cyclic assembly driven by halogen bonding between an iodonium cation and the thiocyanate anion. mdpi.comspbu.ru The formation of these varied aggregation patterns highlights the power of halogen bonding as a tool for crystal engineering.
Charge-Transfer Complex Formation with Molecular Iodine
Beyond the realm of halogen bonding, molecular iodine (I₂) can react with the thiocyanate anion to form a charge-transfer complex, a species that can be readily studied using spectrophotometric techniques.
Spectrophotometric Studies of I₂SCN⁻ Complex Formation
Spectrophotometry is a primary method for investigating the formation of complex ions in solution. libretexts.orgnih.govnih.gov This technique is applicable when the complex, the reactants, or both absorb light at specific wavelengths. libretexts.org In the case of the iodine-thiocyanate system, the formation of the I₂SCN⁻ complex can be monitored by changes in the absorbance of the solution. libretexts.org Methods such as the mole-ratio method and the method of continuous variations (Job's method) are commonly employed to determine the stoichiometry of the complex formed. libretexts.orgscribd.com
Determination of Formation Constants
For instance, in the study of iron(II) complexes in acetonitrile (B52724), spectrophotometry was used to determine the stepwise formation constants for Fe(SCN)⁺ and Fe(SCN)₂. cdnsciencepub.com The logarithm of the first formation constant (log K₁) was found to be 5.5, and the logarithm of the second stepwise formation constant (log K₂) was 3.7. cdnsciencepub.com
Thiocyanate as a Ligand in Metal Coordination Complexes
The thiocyanate anion is a classic and versatile ligand in coordination chemistry, capable of binding to metal centers in various ways. nih.govwikipedia.org Its ability to act as a bridging or terminal ligand, and its ambidentate nature (binding through either the nitrogen or sulfur atom), contribute to the structural diversity of metal thiocyanate complexes. nih.govwikipedia.org
As an ambidentate ligand, thiocyanate's bonding preference is often dictated by the hard and soft acid-base (HSAB) principle. wikipedia.org Hard metal cations tend to form N-bonded complexes (isothiocyanates), while soft metal cations favor S-bonded complexes (thiocyanates). wikipedia.org For example, first-row transition metals typically bind to the nitrogen atom. wikipedia.org
The thiocyanate ligand can be found in a wide array of coordination compounds, from simple binary metal thiocyanates like Ni(NCS)₂ to more complex, mixed-ligand systems. nih.govwikipedia.org In some cases, both N-bonded and S-bonded thiocyanate ligands can coexist within the same complex. wikipedia.org The coordination of thiocyanate to a metal center can also influence its subsequent interactions, such as its ability to act as a halogen bond acceptor. uef.fi
N- and S-Coordination Modes of Thiocyanate
The thiocyanate ligand's ability to bind through either its nitrogen or sulfur atom is a classic example of linkage isomerism. wikipedia.org The preferred coordination mode is largely dictated by the electronic properties of the metal center, a principle often explained by Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orgnih.gov
N-Coordination (Isothiocyanate): Hard metal cations, such as first-row transition metals (e.g., Cr(III), Mn(II), Fe(III), Ni(II), Co(II)) and f-block elements like Europium(II), preferentially bind to the hard nitrogen atom. wikipedia.orgnih.govnih.gov This bonding mode typically results in a nearly linear arrangement, with the M-N-C bond angle approaching 180°. wikipedia.orgacs.org Examples of homoleptic isothiocyanate complexes include [Ni(NCS)₄]²⁻ and [Co(NCS)₄]²⁻. wikipedia.org
S-Coordination (Thiocyanate): Soft metal cations, including second and third-row transition metals like Rh(III), Ir(III), Pd(II), Pt(II), and Ag(I), tend to coordinate with the softer sulfur atom. wikipedia.orgnih.govacs.org This interaction leads to a bent geometry, with an M-S-C bond angle of around 100°. wikipedia.orgacs.org
Bridging Coordination: The thiocyanate ion can also act as a bridge between two metal centers, typically in a μ-1,3 fashion, coordinating through both the N and S atoms. This mode is fundamental to the formation of many coordination polymers. iucr.orgrsc.org
In the context of halogen bonding with iodine, a soft Lewis acid, interactions with the soft sulfur atom are generally preferred. Computational and crystallographic studies on the adduct of [Ru(bpy)(CO)₂(S-SCN)₂] with I₂ revealed a clear preference for soft-soft I···S contacts over soft-hard I···N interactions. uef.fi However, both I···S and I···N interactions are possible and have been observed in the solid-state structure of diaryliodonium thiocyanate, where they contribute to the formation of complex supramolecular clusters. mdpi.comresearchgate.netspbu.ru
Table 1: Coordination Modes of Thiocyanate
| Coordination Mode | Bonding Atom | Typical Metal Cations | M-X-C Angle (X=N, S) |
|---|---|---|---|
| Isothiocyanato | Nitrogen (N) | Hard (e.g., Cr³⁺, Ni²⁺, Eu²⁺) | ~180° |
| Thiocyanato | Sulfur (S) | Soft (e.g., Ag⁺, Pt²⁺, Rh³⁺) | ~100° |
| Bridging | Nitrogen & Sulfur | Various | Variable |
Data sourced from multiple studies. wikipedia.orgacs.orgnih.gov
Coordination with Indium and Other Metal Centers
The thiocyanate ligand forms stable complexes with a wide array of metal ions, leading to diverse structural and chemical properties.
Indium: Indium(III) thiocyanate exists as a thiocyanate-bridged polymer in the solid state. rsc.org It readily reacts with various donor ligands to form mononuclear and polynuclear addition compounds. For example, it forms insoluble salts with ligands like 2,2',2''-terpyridyl, creating complexes such as bisterpyridyl indium thiocyanate. rsc.orgpublish.csiro.au The coordination environment around the indium center in these adducts can vary, influenced by the nature and stoichiometry of the coligands. rsc.org
Other Metal Centers: The coordination chemistry of thiocyanate extends across the periodic table, with the bonding mode adapting to the metal's character.
First-Row Transition Metals (Fe, Co, Ni): These hard metals typically coordinate through the nitrogen atom. Iron(II) can form mixed-anion complexes like [FeCl(NCS)(C₆H₄N₂)₄]. iucr.org Cobalt(II) and Nickel(II) form well-known tetrahedral complexes, [Co(NCS)₄]²⁻ and [Ni(NCS)₄]²⁻, respectively. wikipedia.org In some cobalt complexes, discrete units with terminal N-bonding thiocyanates are formed. iucr.org
Second and Third-Row Transition Metals (Ru, Rh, Pd, Pt): These softer metals often favor S-coordination. Ruthenium complexes can feature S-bonded thiocyanate ligands that are also capable of forming halogen bonds with I₂. uef.fi Rhodium and Platinum form stable hexakis(thiocyanato) complexes like [Rh(SCN)₆]³⁻ and [Pt(SCN)₆]²⁻. wikipedia.org
Coinage Metals (Cu, Ag): Copper(I) and Silver(I) complexes exhibit the expected trend based on HSAB theory. In comparable phosphine (B1218219) complexes, copper(I) is N-coordinated while the softer silver(I) is S-coordinated. acs.org Silver-dithione coordination polymers containing thiocyanate anions have also been synthesized and studied for their iodine adsorption capabilities. rsc.org
f-Block Metals (Eu): Lanthanide ions are hard Lewis acids and thus favor coordination with the nitrogen atom of the thiocyanate ligand. nih.gov
Table 2: Examples of Metal-Thiocyanate Complexes
| Metal Center | Complex Example | Coordination Mode | Reference |
|---|---|---|---|
| Indium(III) | In(NCS)₃ | Bridging Polymer | rsc.org |
| Iron(II) | [FeCl(NCS)(C₆H₄N₂)₄] | N-bonded (Isothiocyanato) | iucr.org |
| Cobalt(II) | [Co(NCS)₄]²⁻ | N-bonded (Isothiocyanato) | wikipedia.org |
| Nickel(II) | [Ni₂(μ-SCN)...] | Bridging & N-bonded | researchgate.net |
| Ruthenium(II) | [Ru(bpy)(CO)₂(S-SCN)₂] | S-bonded (Thiocyanato) | uef.fi |
| Silver(I) | [Ag₂(μ₃-SCN)...] | S-bonded & Bridging | acs.org |
| Europium(II) | [Eu(cryptand)(NCS)₂] | N-bonded (Isothiocyanato) | nih.gov |
This table presents a selection of examples to illustrate the diversity of thiocyanate coordination.
Magnetic Exchange through Thiocyanate Bridges
The ability of the thiocyanate ion to bridge metal centers provides a pathway for magnetic exchange interactions, leading to materials with interesting magnetic properties. The nature and strength of this exchange—whether ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel)—depend on several factors, including the identity of the metal ions, the coordination geometry, and the precise structure of the bridging unit.
Research has shown that thiocyanate bridges can mediate ferromagnetic exchange. acs.org For instance, certain cobalt(II) compounds containing Co(NCS)₂ chains exhibit a ferromagnetic ground state. iucr.org Conversely, other cobalt(II) thiocyanate compounds with similar chain structures show an antiferromagnetic ground state, highlighting the subtle structural factors that govern the magnetic behavior. iucr.org
Spectroscopic and Structural Elucidation of Iodine Thiocyanate Species
Ultraviolet-Visible Spectrophotometry for Complex Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful tool for studying the formation and properties of iodine-thiocyanate complexes in solution. The electronic transitions within these species give rise to characteristic absorption bands that can be used for both qualitative identification and quantitative analysis.
The reaction between iodine and thiocyanate (B1210189) can lead to the formation of intermediate species, such as diiodothiocyanate (I₂SCN⁻). Spectrophotometric evidence has been presented for the existence of the I₂(SCN)⁻ species, which is suggested to be stabilized at high acidity, high ionic strength, and temperatures below 10°C. psu.edu The formation of this complex is often observed by a decrease in the absorption bands associated with the triiodide ion (I₃⁻), which absorbs at approximately 288 nm and 350 nm. The reaction of iodine with potassium thiocyanate (KSCN) leads to a reduction in absorbance in the 290–300 nm range, indicating the consumption of iodine species to form the complex. researchgate.net
In the presence of an excess of hydrogen peroxide, an iodine thiocyanate complex, identified as I(SCN)₂⁻, can be generated and measured photometrically. iaea.org The modification of the thiocyanate ion's absorption spectrum upon complexation with iodine is a key indicator of complex formation. While the free thiocyanate ion does not absorb significantly in the near-UV region, its complexes with iodine exhibit new absorption peaks at longer wavelengths. aip.org The formation of the intermediate complex HI₂SCN has also been proposed, with its reaction kinetics measurable by spectrophotometry. researchgate.net
Table 1: UV-Vis Absorption Data for Selected Iodine-Thiocyanate Species and Related Ions
| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Conditions |
| I₂SCN⁻ | Not explicitly stated, but formation decreases I₃⁻ absorption | Not explicitly stated | High acidity, high ionic strength, <10°C psu.edu |
| I(SCN)₂⁻ | Not explicitly stated | Not explicitly stated | In the presence of excess H₂O₂ iaea.org |
| I₃⁻ | ~288 nm, ~350 nm | - | Aqueous solution researchgate.net |
| ICN | 222 nm | 179 M⁻¹cm⁻¹ | - ukzn.ac.za |
| HOI/OI⁻ | 345 nm | - | Intermediate in I₂/SCN⁻ reaction ukzn.ac.za |
Spectrophotometric titration is a valuable technique for determining the stoichiometry and formation constants of iodine-thiocyanate complexes. This method involves monitoring the change in absorbance at a specific wavelength as a titrant is added to a solution of the analyte. For instance, the binding coefficients of iodine to molecules containing thiocyanate groups can be quantified by observing the changes in the UV-Vis spectrum of the molecule during an iodine titration. aip.org
The titration of iodine with thiocyanate can be followed spectrophotometrically to study the reaction kinetics. researchgate.net Similarly, iodometric titrations, which involve the titration of iodine, often use the disappearance of the blue starch-iodine complex to indicate the endpoint. The presence of thiocyanate can interfere with this process, a phenomenon that can be studied using UV-Vis spectroscopy. researchgate.netub.edu The general principle involves monitoring a wavelength where either a reactant is consumed or a product is formed, allowing for the determination of the equivalence point of the reaction.
Absorption Characteristics of Intermediate Species (e.g., HI₂SCN, I₂SCN⁻)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the solid-state structure of iodine-thiocyanate adducts, including precise bond lengths, bond angles, and intermolecular interactions.
In the solid state, iodine-thiocyanate adducts often exhibit a rich variety of intermolecular interactions, most notably halogen bonding. mdpi.com These interactions, where an electrophilic region on a halogen atom attracts an electron-rich site, play a crucial role in the supramolecular assembly of these compounds. mdpi.com In diaryliodonium thiocyanates, for example, halogen bonds between the iodonium (B1229267) cation and the thiocyanate anion (SCN⁻) can lead to the formation of complex structures like 16-membered cyclic heterooctamers. mdpi.com
Detailed analysis of bond lengths and angles from X-ray crystal structures provides fundamental insights into the nature of the bonding in iodine-thiocyanate adducts. For instance, in the [I(SCN)₂]⁻ ion, a linear or nearly linear S-I-S arrangement is indicated by vibrational spectroscopy and is expected to be confirmed by crystallography. psu.edu In diaryliodonium thiocyanate, the C–I···S and C–I···N halogen bonds are characterized by specific angles, with ∠(I···S-C) often being close to 90° and ∠(C–I···N) being closer to linear. mdpi.com
The formation of a halogen bond between an iodine atom and a thiocyanate ligand typically results in an elongation of the bond involving the iodine atom within its parent molecule. The strength of these interactions can be inferred from the interatomic distances; shorter distances than the sum of the van der Waals radii are indicative of a significant interaction.
Table 2: Selected Bond Lengths and Angles in Iodine-Thiocyanate Adducts
| Compound/Ion | Bond/Angle | Value | Reference |
| PhI(4-C₆H₄OMe) | C1–I1···S1A distance | - | mdpi.com |
| C7–I1···N1A distance | - | mdpi.com | |
| ∠(C1–I1···S1A) | 169.92(6)° | mdpi.com | |
| ∠(I1···S1A–C1A) | 89.66(8)° | mdpi.com | |
| ∠(C1–I1···N1A) | 164.97(8)° | mdpi.com | |
| TTF-I···S-Me | I···S2 distance | 3.404 Å | rsc.org |
| [Ru(bpy)(CO)₂(S-SCN)₂]·I₂ | S1···I1 distance | 3.146(2) Å | uef.fi |
| I1-I2 distance | 2.7143(8) Å | uef.fi | |
| ∠(I2-I1···S1) | 172.87(4)° | uef.fi | |
| ∠(Ru1-S1···I1) | 107.62(6)° | uef.fi |
Elucidation of Intermolecular Interactions and Connectivity
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are essential techniques for probing the vibrational modes of iodine-thiocyanate species. The frequencies of these vibrations are sensitive to the bonding environment, providing valuable information about molecular structure and interactions.
The vibrational spectra of iodine-thiocyanate complexes are characterized by several key features. The C≡N stretching vibration (ν(CN)) of the thiocyanate group is particularly informative. In a free thiocyanate ion, this mode appears around 2050-2060 cm⁻¹. Upon coordination to an iodine atom, this frequency can shift. For example, in the [I(SCN)₂]⁻ ion, the ν(CN) band is observed in the IR and Raman spectra. psu.edu
In the far-infrared and low-frequency Raman regions, vibrations involving the iodine-sulfur (I-S) and iodine-iodine (I-I) bonds can be observed. For the [I(SCN)₂]⁻ ion, which is believed to have a linear S-I-S arrangement, a symmetric stretching mode (νsym(SIS)) is observed in the Raman spectrum, while the antisymmetric stretch (νasym(SIS)) is seen in the IR spectrum. psu.edu This is consistent with the selection rules for a centrosymmetric molecule.
The unsymmetrical I₂(SCN)⁻ ion is expected to show both I-S and I-I stretching modes in both its IR and Raman spectra due to its lower symmetry. psu.edu Indeed, bands have been assigned to ν(IS) and ν(II) for this species. psu.edu
Table 3: Vibrational Frequencies (cm⁻¹) for Iodine-Thiocyanate Species
| Species | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| [I(SCN)₂]⁻ | νasym(SIS) | ~184 | - | psu.edu |
| νsym(SIS) | - | 237 | psu.edu | |
| I₂(SCN)⁻ | ν(IS) | 192 (shoulder at 136) | 193 | psu.edu |
| ν(II) | - | 132 | psu.edu | |
| Free SCN⁻ | ν(CN) | ~2056 | - | ajol.info |
| ν(CS) | - | ~737 | ajol.info |
Nuclear Magnetic Resonance Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique utilized to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution. For iodine-thiocyanate species, NMR studies, particularly involving ¹H, ¹³C, and ¹⁵N nuclei, have been instrumental in elucidating the connectivity and stereochemistry of these compounds. The direct observation of the ¹²⁷I nucleus is generally impractical for structural elucidation due to its large quadrupole moment, which leads to extremely broad signals. huji.ac.il
Research has successfully employed ¹H and ¹³C NMR to distinguish between the isomeric forms of iodine-thiocyanate adducts: vic-iodothiocyanates (containing an I-C bond and a S-C≡N group) and vic-iodoisothiocyanates (containing an I-C bond and a N=C=S group). psu.educdnsciencepub.com The chemical shifts of protons and carbons adjacent to the thiocyanato (-SCN) or isothiocyanato (-NCS) group are particularly informative.
In ¹H NMR spectra, protons geminal to the isothiocyanato group are typically deshielded and appear at a lower field (higher ppm) compared to protons geminal to the thiocyanato group. psu.educdnsciencepub.com For instance, in the case of adducts formed from styrene, the proton next to the thiocyanato group in 1-iodo-2-thiocyanato-1-phenylethane appears at a different chemical shift than the corresponding proton in 1-iodo-1-isothiocyanato-1-phenylethane.
Similarly, ¹³C NMR spectroscopy provides clear differentiation. The carbon atom of the thiocyanato group (-SC N) resonates at a distinct chemical shift, which can be distinguished from the carbon of the isothiocyanato group (-N=C =S). psu.educdnsciencepub.com Furthermore, the carbon atom of the organic framework attached to the functional group experiences different shielding effects. The isothiocyanato group generally exerts a larger deshielding effect on the attached carbon compared to the thiocyanato group. psu.edu For example, studies on the addition products of iodine(I) thiocyanate to alkenes like cyclohexene (B86901) have used ¹³C NMR to identify and quantify the resulting iodothiocyanate and iodoisothiocyanate isomers. psu.edu
The formation of complex ions in solution, such as the diiodothiocyanate anion, I₂(SCN)⁻, has also been identified using ¹³C NMR spectroscopy. researchgate.net This demonstrates the utility of NMR in characterizing not just covalent adducts but also complex ionic species present in solution.
¹⁵N NMR, although less common due to the low natural abundance of the ¹⁵N isotope, offers direct insight into the nitrogen environment. wikipedia.org Studies on the binding of thiocyanate to enzymes in the presence of iodide have utilized ¹⁵N NMR to probe the interaction at the nitrogen atom. nih.govnih.gov These studies measure changes in the ¹⁵N chemical shift and relaxation times upon binding, providing information on the nature of the iodine-thiocyanate interaction within a complex biological system. Comparative studies of organic thiocyanates and isothiocyanates have established the characteristic chemical shift ranges for the nitrogen atom in both functionalities, aiding in their unambiguous assignment. rsc.org
The following tables summarize representative NMR data for iodine-thiocyanate species found in the literature.
Table 1: Representative ¹H NMR Chemical Shifts for Protons Adjacent to Iodo and Thiocyanato/Isothiocyanato Groups.
| Compound Type | Proton | Chemical Shift (δ) [ppm] |
|---|---|---|
| vic-Iodothiocyanate | H-C-SCN | ~3.52 |
| vic-Iodothiocyanate | H-C-I | ~4.34 |
| vic-Iodoisothiocyanate | H-C-NCS | ~3.88 |
| vic-Iodoisothiocyanate | H-C-I | ~4.21 |
Data derived from studies on steroid derivatives. psu.edu
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Iodine-Thiocyanate Adducts.
| Compound Type | Carbon | Chemical Shift (δ) [ppm] |
|---|---|---|
| Isothiocyanato Adduct | -NC S | ~133.1 |
| Thiocyanato Adduct | -SC N | ~110.4 - 113.5 |
| Complex Anion | I₂(S CN)⁻ | Identified |
Data sourced from various alkene adducts and complex ion studies. psu.eduresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-iodo-2-thiocyanato-1-phenylethane |
| 1-iodo-1-isothiocyanato-1-phenylethane |
| Cyclohexene |
Computational and Theoretical Chemistry of Iodine Thiocyanate
Density Functional Theory (DFT) Studies on Structure and Reactivity
Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic structure and properties of iodine-thiocyanate systems. By approximating the many-electron problem to one of electron density, DFT allows for accurate calculations of molecular geometries, energies, and various other properties.
Geometrical Optimization and Energetics of Iodine-Thiocyanate Species
DFT calculations have been instrumental in determining the optimized geometries and relative energies of various iodine-thiocyanate species. For instance, in the study of diaryliodonium thiocyanates, DFT calculations at the ωB97XD/DZP-DKH level of theory were employed to understand the formation of complex supramolecular structures. mdpi.comspbu.ru These calculations revealed that attractive intermolecular noncovalent interactions, specifically I···S and I···N, are responsible for the formation of heterooctameric supramolecular clusters. mdpi.comspbu.ruresearchgate.net The energies of these interactions were found to range from 0.9 to 8.5 kcal/mol, highlighting the significant role of halogen bonding in the solid-state structure. mdpi.comspbu.ruresearchgate.net
In a different context, the isomerization of thiocyanates (TCs) and isothiocyanates (ITCs) has been explored using DFT. Calculations on t-butylthiocyanate and t-butylisothiocyanate showed that the isothiocyanate isomer is more stable, with a calculated energy difference of -14.8 kcal·mol⁻¹. mdpi.com This thermodynamic preference is attributed to the stronger C-N bond in the isothiocyanate compared to the C-S bond in the thiocyanate (B1210189). mdpi.com
Furthermore, DFT has been used to investigate the mechanism of reactions involving iodine and thiocyanate. For example, in the iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amines, a plausible reaction mechanism involves the formation of an iodonium (B1229267) ion intermediate from the reaction of a tosylhydrazone with molecular iodine. rsc.orgrsc.org Subsequent attack by the thiocyanate ion leads to the formation of the final product. rsc.orgrsc.org DFT calculations using the B3LYP/6-31G+(d, p) level of theory have been employed to analyze the structural and electronic features of the synthesized molecules, providing insights into their potential biological activity. rsc.org
The table below summarizes key energetic and geometric parameters obtained from DFT studies on various iodine-thiocyanate related systems.
| System | DFT Functional/Basis Set | Calculated Property | Value | Reference |
| PhI(4-C6H4OMe) | ωB97XD/DZP-DKH | I···S and I···N Interaction Energies | 0.9 - 8.5 kcal/mol | mdpi.comspbu.ru |
| t-butylisothiocyanate vs. t-butylthiocyanate | ωB97X-D 6-31G* | Energy Difference (∆E) | -14.8 kcal·mol⁻¹ | mdpi.com |
| Indolyl-1,3,4-thiadiazole amine derivatives | B3LYP/6-31G+(d, p) | HOMO-LUMO Energy Gap (example) | Varies by derivative | rsc.org |
| CsPbBr3 surface with Br-vacancy | Not specified | Energy to form Br-vacancy | 0.74 eV | acs.org |
Analysis of Electron Density Distribution (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution, offering profound insights into the nature of chemical bonds and noncovalent interactions. In the context of iodine-thiocyanate systems, QTAIM analysis has been pivotal in characterizing the halogen bonds that dictate their supramolecular assembly.
For the heterooctameric clusters of 4-methoxyphenyl(phenyl)iodonium thiocyanate, QTAIM analysis at the ωB97XD/DZP-DKH level of theory confirmed the presence of bond critical points (BCPs) between the iodine and the sulfur/nitrogen atoms of the thiocyanate anion. mdpi.com The properties of these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of the interaction strength and nature. Contour line diagrams of the Laplacian of the electron density distribution visually represent these bond paths and zero-flux surfaces, offering a clear picture of the intermolecular interactions. mdpi.comresearchgate.net
Similarly, in studies of diaryliodonium dicyanoargentates(I), which share similarities with thiocyanate systems in terms of pseudohalide interactions, QTAIM analysis at the PBE-D3/jorge-DZP-DKH level of theory was used to confirm the C–I···N halogen bonds. mdpi.com The analysis revealed the presence of BCPs between the iodine and nitrogen atoms, with small and negative values of the sign(λ₂)ρ at these points confirming the attractive and noncovalent nature of the interactions. mdpi.com
The following table presents typical QTAIM parameters for noncovalent interactions found in related systems, illustrating the insights gained from this type of analysis.
| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction | Reference |
| I···N | ~0.01 - 0.02 | Positive | Halogen Bond (closed-shell interaction) | mdpi.commdpi.com |
| I···S | ~0.01 - 0.03 | Positive | Halogen Bond (closed-shell interaction) | mdpi.com |
| Ag···C (in dicyanoargentate) | ~0.004 | Positive | Quasi-metallophilic (noncovalent) | mdpi.com |
Prediction of Spectroscopic Properties (e.g., One-Photon and Two-Photon Absorption Spectra of SCN⁻)
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules and ions like thiocyanate (SCN⁻). These calculations can help to understand the electronic transitions that give rise to observed absorption spectra.
While specific studies focusing solely on the one-photon and two-photon absorption spectra of SCN⁻ using TD-DFT are not prevalent in the provided search results, the principles of such predictions are well-established. For instance, TD-DFT calculations are used to determine the frontier molecular orbitals (HOMO and LUMO) and their energy gaps, which are crucial for understanding electronic transitions. researcher.life Machine learning approaches, inspired by TD-DFT, have been proposed to predict absorption spectra using electronic descriptors from low-cost DFT methods. nih.gov These descriptors include orbital energy differences and transition dipole moments between occupied and unoccupied Kohn-Sham orbitals. nih.gov
In a broader context, DFT has been used to interpret and predict spectroscopic properties of various materials, including those containing thiocyanate. researchgate.net For example, in dye-sensitized solar cells, TD-DFT calculations have been employed to understand the photophysical properties of ruthenium sensitizers, some of which are used in conjunction with iodine-based electrolytes. rsc.org These calculations provide insights into the electronic structure and help to explain the observed performance of the solar cells. rsc.org
The charge-transfer-to-solvent (CTTS) spectrum of thiocyanate at the air/water interface has been studied experimentally, and theoretical calculations are needed to fully interpret the results. escholarship.org The absence of a lower energy CTTS band at the interface compared to the bulk suggests a significant change in the solvation environment, which could be modeled using advanced computational techniques. escholarship.org
Molecular Dynamics Simulations for Solvation Effects
Molecular dynamics (MD) simulations provide a dynamic picture of how molecules and ions interact with their solvent environment over time. These simulations are crucial for understanding solvation effects, which play a significant role in the chemistry of iodine-thiocyanate systems.
Hydration Energy Calculations and Solvation Shell Dynamics
The hydration of the thiocyanate anion is a key factor in its chemical behavior in aqueous solutions. MD simulations, often in conjunction with quantum mechanical methods (QM/MM), are used to calculate hydration energies and to characterize the structure and dynamics of the solvation shell.
Classical MD simulations have been used to study the solvation structure and dynamics of the SCN⁻ anion in mixed N,N-Dimethylformamide (DMF)-water solvents. nih.gov These simulations indicated a preferential solvation of the thiocyanate anions by water molecules due to strong hydrogen bonding interactions. nih.gov A distinct first hydration shell composed mainly of water molecules was observed, followed by a second shell containing both DMF and water. nih.gov The residence times of solvent molecules in these shells provide insights into the strength of the ion-solvent interactions. nih.gov
The table below summarizes findings related to the solvation of the thiocyanate anion.
| Property | Method | Finding | Reference |
| Hydration Energy | DFT (B3-LYP/6-311++G(d,p)) | SCN⁻ is less efficiently solvated than Cl⁻. | researchgate.net |
| Solvation Shell Structure (in DMF/water) | Classical MD | Preferential solvation by water; distinct first and second solvation shells. | nih.gov |
| Solvation Free Energy Profile (across water/1,2-dichloroethane interface) | Constraint Force Method (MD) | Free energy cost of transfer from aqueous to organic phase is ~70 kJ/mol. | acs.org |
| Solvation at Air/Water Interface | Neutron Diffraction & Ab initio calculations | "Eggshell"-like solvation shell with 2-3 water molecules hydrogen-bonded to N and weakly correlated to S. | escholarship.org |
Protonophoric Activity Modeling of Thiocyanate Anion
The ability of the thiocyanate anion to transport protons across membranes, known as protonophoric activity, has been investigated using a combination of experimental and theoretical methods. researchgate.net This activity is thought to be responsible for the inhibition of gastric acid secretion by thiocyanate. researchgate.net
Computational modeling plays a crucial role in understanding the molecular mechanism of this process. The dehydration of the SCN⁻ anion is considered a critical step for its transmembranal H⁺ transfer. researchgate.net To model this, various hydrate (B1144303) clusters of SCN⁻ have been generated and optimized using DFT at the B3-LYP/6-311++G(d,p) level. researchgate.net The calculated lower hydration energy of SCN⁻ compared to Cl⁻ suggests that the removal of its hydration shell is easier, which in turn favors its movement across the membrane and contributes to its protonophoric activity. researchgate.net
The general mechanism for classical protonophores, which are typically weak organic acids, involves the protonated form crossing the membrane in one direction and the anionic form returning in the other. actanaturae.ru While thiocyanate itself is an anion, its ability to facilitate proton transport is linked to its interaction with protons and its solvation properties, as elucidated by computational studies.
Applications of Iodine Thiocyanate Chemistry in Advanced Chemical Research
Reagent Development for Organic Synthesis
Iodine thiocyanate (B1210189) is a valuable reagent for introducing both iodine and thiocyanate functionalities into organic molecules. Its high reactivity stems from the electrophilic nature of the iodine atom and the nucleophilic character of the thiocyanate anion, allowing for a range of chemical transformations.
The reaction of alkenes with iodine and a thiocyanate salt, such as potassium thiocyanate, is a key method for producing vicinal iodothiocyanates and their isomers, vicinal iodoisothiocyanates. rsc.org These adducts serve as powerful intermediates for synthesizing various heterocyclic compounds.
Thiazolines: The treatment of trans-vic-iodoisothiocyanates with amines provides a convenient route to 2-amino-2-thiazolines. rsc.org Similarly, reacting these intermediates with anhydrous methanol (B129727) leads to the formation of thiazolidin-2-ones. rsc.org The reaction proceeds through the cyclization of the intermediate, driven by the nucleophilic attack of the amine or alcohol on the isothiocyanate group, followed by the elimination of iodide.
β-Lactams: While direct one-step synthesis of β-lactams using iodine thiocyanate is not prominently documented, iodine plays a catalytic role in various synthetic routes to β-lactam rings. For instance, molecular iodine in catalytic amounts (5 mol%) has been effectively used to synthesize pyrrole-substituted β-lactams from 3-amino β-lactams and acetonylacetone. mdpi.com This highlights the broader utility of iodine-based reagents in the synthesis of complex heterocyclic structures, including the core scaffolds of many antibiotic drugs. innovareacademics.inrsc.org
The electrophilic nature of this compound and related reagents enables the direct functionalization of a wide array of organic substrates. Hypervalent iodine(III) reagents, in combination with a thiocyanate source, have emerged as a particularly effective system for this purpose, avoiding the need for more toxic reagents. tandfonline.com
Thiocyanation of Phenols, Anilines, and Indoles: A reagent system combining (dichloroiodo)benzene with potassium thiocyanate in dichloromethane (B109758) efficiently converts phenols and anilines into their corresponding p-thiocyanato derivatives. tandfonline.comumich.edu This method offers an improvement over older procedures that used more hazardous lead thiocyanate. tandfonline.com Similarly, the thiocyanation of indoles can be achieved efficiently under solvent-free conditions by grinding the substrate with ammonium (B1175870) thiocyanate and a hypervalent iodine reagent. researchgate.net
α-Thiocyanation of Carbonyl Compounds: The combination of (dichloroiodo)benzene and potassium thiocyanate is also highly effective for the α-thiocyanation of β-dicarbonyl compounds, such as 2-arylindan-1,3-diones, affording the products in high yields. tandfonline.com This reaction provides a direct pathway to introduce the thiocyanate group adjacent to a carbonyl functionality, creating versatile synthetic intermediates. researchgate.net
The table below summarizes the yields for the thiocyanation of various substrates using the (dichloroiodo)benzene-potassium thiocyanate system.
| Substrate | Product | Yield (%) |
| 2-Phenylindan-1,3-dione | 2-Phenyl-2-thiocyanatoindan-1,3-dione | 85 |
| Phenol (B47542) | p-Thiocyanatophenol | 82 |
| Aniline (B41778) | p-Thiocyanatoaniline | 86 |
| Catechol | 4,5-Dithiocyanatocatechol | 75 |
| α-Naphthol | 4-Thiocyanato-α-naphthol | 80 |
| α-Naphthylamine | 4-Thiocyanato-α-naphthylamine | 78 |
| Data sourced from Prakash et al., 2006. tandfonline.com |
Construction of Heterocyclic Systems (e.g., Thiazolines, β-Lactams)
Catalysis in Inorganic and Organometallic Transformations
The chemistry of iodine and thiocyanate extends into inorganic and organometallic processes, most notably in the field of hydrometallurgy for the extraction of precious metals.
Thiocyanate (SCN⁻) is an effective lixiviant for gold, particularly in acidic conditions (pH 1-2) using iron(III) as the oxidizing agent. researchgate.net The dissolution mechanism involves the formation of intermediate oxidizing species like dithiocyanogen, (SCN)₂, which complexes with gold. researchgate.net However, the instability of these intermediates is a significant drawback. researchgate.net The addition of small amounts of iodide (I⁻) or iodine (I₂) to the thiocyanate leaching system dramatically enhances the rate of gold dissolution. researchgate.netubc.ca This iodide-thiocyanate system can achieve gold extraction rates comparable to or even exceeding those of traditional cyanidation, but with potentially lower environmental toxicity. researchgate.netnih.gov
A pronounced synergistic effect is observed when iodide is used in conjunction with thiocyanate for gold leaching. researchgate.net The dissolution rates in the mixed iodide-thiocyanate system are substantially higher than those achieved with either iron(III)-thiocyanate or iron(III)-iodide systems alone. researchgate.net This synergy is attributed to the in situ formation of stable, mixed iodine-thiocyanate complex ions, such as I(SCN)₂⁻ and I₂SCN⁻. researchgate.net These mixed species are potent oxidants that effectively attack and dissolve gold, while exhibiting greater stability against hydrolysis compared to (SCN)₂. researchgate.net This enhanced stability and reactivity make the mixed system a more efficient and robust alternative for precious metal recovery. researchgate.netresearchgate.net
The following table illustrates the synergistic effect on gold dissolution rates.
| Leaching System | Temperature (°C) | Relative Gold Dissolution Rate |
| Fe³⁺ / SCN⁻ | 85 | High |
| Fe³⁺ / SCN⁻ | 25 | Low |
| Fe³⁺ / SCN⁻ / I⁻ | 25 | High (Comparable to SCN⁻ only at 85°C) |
| Data adapted from Barbosa-Filho & Monhemius, 1994. researchgate.net |
Role in Precious Metal Leaching Systems (e.g., Gold Dissolution)
Environmental Chemical Processes
The interaction between iodide and thiocyanate is also relevant in environmental and biological contexts. Both anions are known competitive inhibitors of the sodium-iodide symporter (NIS), a protein crucial for iodide uptake in the thyroid gland and other tissues. aap.orgnih.govcdc.gov Thiocyanate is present in the environment from dietary sources (e.g., cruciferous vegetables) and as a metabolite of cyanide from cigarette smoke. aap.orgcdc.govnih.gov
In environments with marginal iodine deficiency, the presence of elevated levels of thiocyanate can exacerbate the effects of low iodide intake by further blocking the thyroid's ability to absorb the necessary iodine for hormone synthesis. aap.orgnih.gov This competitive inhibition at the NIS protein is a key environmental chemical process where one chemical species (thiocyanate) directly impacts the biological availability and function of another (iodide). nih.govresearchgate.net The potency of this inhibition highlights the importance of considering the combined effects of multiple environmental chemicals on biological systems. nih.gov
Photodegradation of Thiocyanate Ions in Wastewater
Advanced chemical research has demonstrated the potential of iodine-based compounds in the effective treatment of industrial wastewater containing thiocyanate (SCN⁻) ions. A notable application is the use of a zinc oxide and bismuth oxyiodide (ZnO-BiOI) p-n heterojunction as a photocatalyst for the degradation of thiocyanate under simulated solar conditions. mdpi.comnih.gov This method presents a promising, eco-friendly alternative for treating effluents from industries such as mining, where cyanidation processes generate thiocyanate as a stable and problematic byproduct. mdpi.comnih.gov
Research has shown that a ZnO-[10%]BiOI heterostructure can completely degrade thiocyanate ions in less than 30 minutes. mdpi.comnih.gov The efficiency of this process is influenced by several key parameters, including the initial concentration of the pollutant and the dosage of the photocatalyst.
The effectiveness of the ZnO-BiOI heterojunction is significantly dependent on the initial concentration of thiocyanate. Studies reveal an inverse relationship between the initial SCN⁻ concentration and the degradation efficiency. For instance, with a catalyst dose of 5 mg, a 100% degradation of a 40 ppm SCN⁻ solution was achieved. However, the degradation efficiency decreased as the initial concentration increased. mdpi.com
Table 1: Effect of Initial Thiocyanate Concentration on Photodegradation Efficiency
| Initial SCN⁻ Concentration (ppm) | Degradation Efficiency (%) | Reaction Time (minutes) | Catalyst Dose (mg) |
|---|---|---|---|
| 40 | 100 | 27 | 5 |
| 60 | ~93 | 27 | 5 |
| 80 | ~90 | 27 | 5 |
| 100 | ~45 | 27 | 5 |
Data derived from a study on the photodegradation of thiocyanate using a ZnO-[10%]BiOI heterojunction. mdpi.com
The amount of the photocatalyst used is another critical factor. Increasing the catalyst dosage generally leads to a higher and faster degradation of thiocyanate. This is attributed to the increased number of available active sites on the surface of the heterojunction. mdpi.com For a 40 ppm thiocyanate solution, a 10 mg dose of the catalyst resulted in 100% destruction in 15 minutes, while a 15 mg dose achieved the same result in just 12 minutes. mdpi.com
Table 2: Influence of Catalyst Mass on Thiocyanate Degradation Time
| Catalyst Dose (mg) | Time for 100% Degradation (minutes) | Initial SCN⁻ Concentration (ppm) |
|---|---|---|
| 2.5 | >27 (achieved ~60% degradation) | 40 |
| 10 | 15 | 40 |
| 15 | 12 | 40 |
Data showing the time required for complete degradation of 40 ppm thiocyanate with varying amounts of ZnO-[10%]BiOI catalyst. mdpi.com
Mechanisms of Thiocyanate Elimination and Reduction
The elimination of thiocyanate through photocatalysis with the iodine-containing ZnO-BiOI heterojunction involves a series of oxidative steps driven by reactive oxygen species (ROS). mdpi.com The mechanism is centered on the generation of electron-hole pairs within the semiconductor materials when they are exposed to light.
The structure of the ZnO-BiOI p-n heterojunction is crucial for its high photocatalytic activity. The alignment of the energy bands of the p-type BiOI and the n-type ZnO facilitates the efficient separation of photogenerated electrons and holes, which inhibits their recombination. mdpi.com This separation enhances the lifetime of the charge carriers, making them more available to participate in redox reactions.
Upon irradiation, the following key processes occur:
Generation of Reactive Oxygen Species: The photogenerated holes on the surface of the catalyst can react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons can reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻). mdpi.comresearchgate.net
Oxidation of Thiocyanate: These powerful reactive oxygen species, particularly the hydroxyl radicals, are the primary agents responsible for the degradation of thiocyanate ions. mdpi.comresearchgate.net The thiocyanate is oxidized into less harmful substances. While the precise degradation pathway can be complex, the process ultimately aims for the complete mineralization of the pollutant.
The role of iodine in this system is integral to the structure and function of the BiOI component of the photocatalyst. Bismuth oxyiodide is a visible-light-responsive material, which allows the heterojunction to utilize a broader spectrum of light for activation, unlike catalysts that are limited to UV absorption. mdpi.com The presence of iodine in the catalyst's crystal lattice is fundamental to its electronic and optical properties that enable the photodegradation process.
Advanced Analytical Methodologies and Interference Chemistry
High-Sensitivity Detection and Quantification of Iodide and Thiocyanate (B1210189)
Modern analytical chemistry offers several powerful methods for the precise and simultaneous measurement of iodide and thiocyanate, even at trace concentrations. These techniques provide the necessary sensitivity and selectivity for complex sample matrices.
Capillary Electrophoresis (CE) has emerged as a simple yet selective method for the simultaneous analysis of iodide and thiocyanate, particularly in biological fluids like urine and saliva. acs.orgnih.govacs.orgnii.ac.jp This technique separates ions based on their electrophoretic mobility in a narrow, fused-silica capillary under the influence of a high-voltage electric field.
A significant advantage of CE is its ability to achieve excellent selectivity by manipulating the background electrolyte (BGE). acs.orgnih.gov For instance, using an acidic BGE with α-cyclodextrin as an additive can dynamically complex with iodide and thiocyanate, altering their mobilities and enabling their resolution from other anions. acs.orgnih.govacs.orgresearchgate.net To enhance sensitivity for trace-level detection, online sample preconcentration techniques such as "sample self-stacking" can be employed. This method utilizes the high salt content of a sample matrix, like the chloride in urine, to create a conductivity gradient that focuses the analytes into sharp, concentrated bands, thereby lowering detection limits to sub-micromolar levels. acs.orgnih.govresearchgate.net
A validated CE method for urinary iodide and thiocyanate analysis demonstrated good linearity (R² = 0.9998) over a dynamic range of 0.20 to 4.0 μM for iodide, with an average recovery of 93%. nih.gov The precision for reliable iodide determination in pooled urine specimens over 29 days of analysis was found to have a relative standard deviation (RSD) of 11%. nih.gov
Interactive Table 1: Performance Characteristics of a Validated Capillary Electrophoresis Method for Iodide and Thiocyanate Analysis
| Parameter | Value/Description | Reference |
| Analyte | Iodide | nih.gov |
| Linearity (R²) | 0.9998 | nih.gov |
| Dynamic Range | 0.20 to 4.0 μM | nih.gov |
| Limit of Detection (LOD) | 0.06 μM (S/N ≈ 3) | acs.orgnih.gov |
| Accuracy (Average Recovery) | 93% | nih.gov |
| Interday Precision (RSD) | 11% (over 29 days) | nih.gov |
| Simultaneous Analytes | Iodide, Thiocyanate, Nitrate (B79036) | acs.orgnih.gov |
Ion Chromatography (IC) is a robust and widely used technique for the determination of various anions, including iodide and thiocyanate, in aqueous samples. metrohm.com The method involves separating ions on a stationary phase column followed by detection, typically by conductivity or UV absorbance. researchgate.netrevistadechimie.ro The elution order of anions in IC is typically iodate (B108269), bromate, bromide, nitrate, iodide, and thiocyanate. researchgate.net
Two-dimensional IC (2D-IC) has been developed for the trace determination of iodide, thiocyanate, and perchlorate (B79767) in environmental water. researchgate.net This advanced technique uses a first column to separate the target anions from major interfering ions, after which the analytes are concentrated on an enrichment column before being separated and quantified on a second, high-resolution capillary column. researchgate.net This 2D-IC method achieves very low detection limits, in the range of 0.02 to 0.05 µg/L for iodide and thiocyanate. researchgate.net
In a study optimizing IC for iodide in groundwater, the influence of other anions was evaluated. The results indicated that fluoride (B91410) up to 15 mg/L, chloride up to 80 mg/L, sulfate (B86663) up to 100 mg/L, and thiocyanate up to 50 mg/L did not significantly interfere with iodide determination. revistadechimie.ro
Interactive Table 2: Ion Chromatography Methods for Iodide and Thiocyanate Determination
| Method | Column(s) | Eluent/Mobile Phase | Detection | Detection Limit (S/N=3) | Reference |
| LC for Seawater | C30 column modified with poly(ethylene glycol) | 300 mM Sodium Sulfate, 50 mM Sodium Chloride | UV (220 nm) | 0.5 ng/mL (I⁻), 6 ng/mL (SCN⁻) | researchgate.net |
| 2D-IC for Environmental Water | 1st: IonPac AS16; 2nd: IonPac AS20 Capillary | Not specified | Not specified | 0.02 - 0.05 µg/L | researchgate.net |
| IC for Standard Anions | Metrosep A Supp 7 | Potassium Hydroxide (B78521) Gradient | Suppressed Conductivity | Not specified | metrohm.com |
Spectrophotometric methods offer a cost-effective and accessible approach for quantifying iodide and thiocyanate. These methods are typically based on reactions that produce a colored product, the absorbance of which is proportional to the analyte concentration.
A common method for iodide determination is the Sandell-Kolthoff reaction, which is based on the catalytic effect of iodide on the reduction of cerium(IV) by arsenic(III). nih.gov A modified version adapted for microplates uses ammonium (B1175870) peroxydisulfate (B1198043) and has been validated for measuring salivary iodide, showing an analytical range of 12–400 µg/L. nih.gov
For thiocyanate, a classic method involves its reaction with ferric (iron III) ions in an acidic solution to form a reddish-brown iron(III)-thiocyanate complex, which can be measured spectrophotometrically. standingcommitteeofanalysts.co.uk Another approach involves the reaction of thiocyanate with iodine in an organic solvent like acetonitrile (B52724) to form a yellow I₂(SCN)⁻ complex, which can be quantified. asianpubs.org A similar complex, I(SCN)₂⁻, can be generated in aqueous solutions in the presence of hydrogen peroxide for the determination of iodide or iodine. osti.goviaea.org
Interactive Table 3: Spectrophotometric Methods for Iodide and Thiocyanate
| Method Principle | Analyte | Reagents | Wavelength | Key Feature | Reference |
| Sandell-Kolthoff Reaction | Iodide | Ammonium Peroxydisulfate | Not specified | High sensitivity for biological samples | nih.gov |
| Iron(III) Complexation | Thiocyanate | Iron(III) Nitrate in acidic ethanol | ~500 nm | Ethanol reduces chloride interference | standingcommitteeofanalysts.co.uk |
| Iodine Complexation | Thiocyanate | Iodine in Acetonitrile | 300 nm | Forms I₂(SCN)⁻ complex | asianpubs.org |
| Iodine Complexation | Iodide/Iodine | Thiocyanate, Hydrogen Peroxide | Not specified | Forms I(SCN)₂⁻ complex | osti.goviaea.org |
Ion Chromatography (IC) for Anion Determination
Interference Mechanisms in Analytical Assays
Despite the sophistication of modern analytical methods, the chemical similarity and reactivity of certain ions can lead to significant interferences, complicating accurate quantification. The interaction between thiocyanate and iodine/iodide is a well-documented source of analytical error.
Thiocyanate is a well-known interferent in many analytical methods for iodine determination. researchgate.net This interference can manifest as either a positive or negative bias depending on the assay's chemistry.
In methods that measure urinary iodide, particularly automated systems using dialysis, thiocyanate has been shown to cross the dialysis membrane and participate in the catalytic reaction, leading to a significant overestimation of the iodide concentration. researchgate.net For urinary thiocyanate concentrations between 5 and 15 mg/L, the overestimation of iodide was found to range from 21.8 to 61 µg/L. researchgate.net In samples with low iodide levels (<50 µg/L), this interference can produce an error of as much as 100%. researchgate.net
The interference also stems from a direct redox reaction between thiocyanate and iodine species. researchgate.net Thiocyanate can reduce iodine (I₂) and triiodide (I₃⁻), leading to the formation of thiocyanogen (B1223195) ((SCN)₂). researchgate.net This reaction is particularly problematic in spectrophotometric methods that rely on the formation of the blue starch-iodine complex. As thiocyanate consumes the iodine species, the color of the complex diminishes, resulting in an underestimation of iodine or a false indication of α-amylase activity. researchgate.net Conversely, iodide can act as a negative interferent in some methods for thiocyanate determination. standingcommitteeofanalysts.co.uk
Several strategies have been developed to overcome the analytical challenges posed by interference. These approaches range from sample pretreatment to instrumental and chemical modifications.
One of the most effective strategies is the chromatographic separation of the analyte from the interfering species prior to detection. revistadechimie.ro By selecting appropriate columns and mobile phases in IC, it is possible to achieve baseline separation of iodide and thiocyanate, thereby eliminating the interference. revistadechimie.ro
In automated methods, replacing dialysis with an acid digestion step can prevent thiocyanate from interfering with iodine measurements. researchgate.net For assays where thiocyanate can be converted to other interfering compounds (like hydrogen cyanide) under acidic conditions, a preliminary distillation step can be used to separate the target analyte from the non-volatile interferents. saimm.co.zagov.bc.ca
Other strategies include:
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of the interfering substance to a level where it no longer significantly affects the assay. researchgate.net
Chemical Treatment: The addition of specific reagents can be used to selectively remove interferents. For example, sulfamic acid can be used to eliminate interference from nitrate and nitrite (B80452) in total cyanide tests, a principle that can be adapted for other assays. gov.bc.ca Similarly, lead carbonate is sometimes used to precipitate sulfide, which can react to form thiocyanate. nc.gov
Method Modification: Optimizing assay conditions, such as the pH or the concentration of key reagents, can improve selectivity. For instance, modifications to a CE method were able to identify and reduce sources of matrix-dependent bias. researchgate.net
Chemical Interaction of Thiocyanate with Iodine Species in Biological Contexts Focus on Chemical Mechanisms
Competitive Chemical Binding and Transport Inhibition Mechanisms
Thiocyanate (B1210189) is recognized as a potent goitrogenic agent because it disrupts the normal metabolism of iodine in the thyroid gland. longdom.orgnih.gov Its mechanisms of action involve direct competition with iodide for transport proteins and interference with the enzymatic processes that incorporate iodine into thyroid hormones.
The primary mechanism by which thiocyanate inhibits iodide uptake into thyroid follicular cells is through competitive inhibition of the Sodium-Iodide Symporter (NIS). oup.comoup.comresearchgate.net NIS is an integral plasma membrane glycoprotein (B1211001) that actively transports iodide from the bloodstream into the thyroid gland, a crucial first step for the synthesis of thyroid hormones. oup.comscielo.br The symporter couples the inward transport of two sodium ions with one iodide ion, utilizing the electrochemical sodium gradient as the driving force. scielo.brnih.gov
Thiocyanate, a monovalent anion with a molecular size similar to iodide, acts as a competitive substrate for NIS. longdom.orgnih.gov This similarity in size and charge allows thiocyanate to bind to the same site on the NIS molecule as iodide, thereby impeding iodide's transport into the cell. longdom.orgoup.comnih.gov While NIS has a high affinity for iodide, it can also transport other anions, including thiocyanate. frontiersin.orgnih.gov Electrophysiological studies have confirmed that NIS transports thiocyanate into thyrocytes with a stoichiometry similar to that of iodide. nih.govfrontiersin.org
The inhibitory potency of various anions on NIS function is related to their ionic radius; the closer the radius is to that of iodide, the lower the inhibition constant (Ki). oup.com Perchlorate (B79767) is a more potent inhibitor of NIS-mediated iodide uptake than thiocyanate, with studies showing it to be 10 to 100 times more effective. oup.comscielo.brnih.gov The anti-thyroid effect of thiocyanate is particularly pronounced in conditions of iodine deficiency, where a low iodide-to-thiocyanate ratio facilitates the development of goiter. longdom.orgsci-hub.se
Research using Chinese hamster ovary (CHO) cells stably expressing human NIS demonstrated that thiocyanate inhibits iodide uptake in a dose-dependent manner, with inhibition becoming evident at concentrations of 0.1 µmol/L and reaching completion at 500 µmol/L. nih.gov This competitive inhibition is a key factor in the goitrogenic effects observed with high thiocyanate exposure, for instance, from certain foods or cigarette smoke. longdom.orgfrontiersin.org
Table 1: Comparative Inhibition of Sodium-Iodide Symporter (NIS)
| Inhibitor | Potency Relative to Thiocyanate | Mechanism | References |
|---|---|---|---|
| Perchlorate (ClO₄⁻) | 10–100 times more potent | Competitive Inhibition | oup.comscielo.brnih.gov |
| Thiocyanate (SCN⁻) | Baseline | Competitive Inhibition | oup.comoup.comresearchgate.net |
| Nitrate (B79036) (NO₃⁻) | Less potent | Competitive Inhibition | researchgate.netfrontiersin.org |
This table provides a qualitative comparison of the inhibitory strength of common NIS inhibitors.
Table 2: Kinetic Parameters of NIS Inhibition
| Anion | Parameter | Value (µM) | Cell/System Model | References |
|---|---|---|---|---|
| Thiocyanate (SCN⁻) | Kᵢ | 30 | Various in vitro systems | oup.com |
| Thiocyanate (SCN⁻) | Kₘ | 20–30 | Various in vitro systems | oup.com |
| Thiocyanate (SCN⁻) | Kₘ | 30-100 | --- | sci-hub.se |
| Thiocyanate (SCN⁻) | Kᵢ | 15.3 - 15.9 | Various in vitro systems | oup.com |
| Iodide (I⁻) | Kₘ | 10-30 | --- | sci-hub.se |
| Perchlorate (ClO₄⁻) | Kᵢ | 1.7 - 2.0 | Various in vitro systems | oup.com |
Kᵢ (Inhibition constant) and Kₘ (Michaelis constant) values indicate the affinity of the anion for the NIS transporter. A lower value generally signifies a higher affinity.
Beyond inhibiting iodide transport, thiocyanate also directly interferes with the organification of iodine within the thyroid gland. longdom.orgnih.govresearchgate.net This process, catalyzed by the enzyme thyroid peroxidase (TPO), involves the oxidation of iodide (I⁻) to a more reactive iodine species (I₂ or I⁺) and its subsequent incorporation into tyrosine residues on the thyroglobulin protein. longdom.orgsci-hub.sebioline.org.br
Thiocyanate acts as a competitive inhibitor of TPO, hindering both the oxidation of iodide and its binding to thyroglobulin. sci-hub.sebioline.org.br This inhibitory effect on TPO is independent of thiocyanate's action on NIS. longdom.orgsci-hub.se Studies have shown that even after iodide has been taken up by the thyroid cells, thiocyanate can significantly decrease iodine organification in a dose-responsive manner. longdom.org This dual action—inhibiting both uptake and organification—makes thiocyanate a particularly effective antithyroid agent. researchgate.net Unlike some goitrogenic effects that can be counteracted by excess iodide, the inhibition of organification by thiocyanate derivatives may not be antagonized by iodine. longdom.orgbioline.org.br
Molecular Interactions with Iodide Transport Proteins (e.g., Sodium-Iodide Symporter Models)
Redox Chemistry of Thiocyanate and Hypoiodite in Enzyme Systems (e.g., Lactoperoxidase)
In various biological fluids, such as saliva, milk, and respiratory tract mucus, the enzyme lactoperoxidase (LPO) plays a crucial role in a natural antimicrobial defense system. wikidoc.orgmdpi.comwikipedia.org This system involves the complex redox chemistry between hydrogen peroxide (H₂O₂), thiocyanate, and sometimes iodide. wikidoc.orgresearchgate.net LPO is a heme peroxidase that catalyzes the oxidation of substrates like thiocyanate and iodide using H₂O₂. wikidoc.orgwikipedia.org
The standard reduction potentials of the enzyme and its substrates determine the feasibility of these reactions. nih.gov The order of reactivity for LPO Compound I (the activated enzyme intermediate) with these substrates is thiocyanate > iodide >> bromide, while chloride cannot function as an electron donor. nih.govresearchgate.net
The primary reaction catalyzed by the LPO system is the two-electron oxidation of thiocyanate (SCN⁻) by hydrogen peroxide to form hypothiocyanite (B1210458) (OSCN⁻). mdpi.comresearchgate.netkarger.comwikipedia.org
Reaction: H₂O₂ + SCN⁻ --(LPO)--> OSCN⁻ + H₂O wikipedia.org
Hypothiocyanite is the key antimicrobial product of this system. mdpi.comresearchgate.net It exists in equilibrium with its protonated form, hypothiocyanous acid (HOSCN), with a pKa of 5.3. wikipedia.org The uncharged HOSCN is considered the more potent bactericidal form. wikipedia.org This enzymatic reaction is extremely fast and is the preferred pathway when thiocyanate is available, as SCN⁻ is the physiological substrate for LPO due to its higher abundance in biological fluids compared to iodide. nih.govresearchgate.net
The LPO system demonstrates a dual role in managing oxidative stress: it produces a targeted oxidant (hypothiocyanite) for antimicrobial purposes while simultaneously scavenging potentially more damaging oxidants like hydrogen peroxide. atsjournals.org
Oxidant Production: The primary oxidant produced is hypothiocyanite (OSCN⁻). karger.comkarger.com The antimicrobial mechanism of OSCN⁻ involves the selective oxidation of sulfhydryl (thiol) groups on key microbial enzymes, disrupting metabolic pathways like glycolysis. mdpi.comkarger.comkarger.com This oxidation is often reversible, regenerating thiocyanate in the process. karger.comkarger.com
Oxidant Scavenging: LPO is a major consumer of H₂O₂ in airway secretions, effectively acting as a scavenger for this reactive oxygen species. atsjournals.org This prevents H₂O₂ from participating in more harmful reactions, such as the Fenton reaction. atsjournals.org Furthermore, thiocyanate itself can act as a scavenger for other potent oxidants. For instance, it reacts non-catalytically with hypochlorous acid (HOCl), an inflammatory oxidant produced by myeloperoxidase, to generate the less damaging hypothiocyanite. nih.gov This reaction can limit host tissue damage during inflammation. nih.gov The LPO system, therefore, serves to channel the oxidative potential of H₂O₂ into the production of a controlled, antimicrobial agent while detoxifying the local environment of excess H₂O₂. atsjournals.orgoup.com
Q & A
Q. How does thiocyanate mechanistically inhibit iodine uptake in thyroid cells?
Thiocyanate (SCN⁻) competitively inhibits iodine transport via the sodium-iodide symporter (NIS) due to their similar ionic charges and molecular sizes. This competition reduces iodide influx into thyroid follicular cells, particularly under iodine-deficient conditions. Experimental models using porcine thyroid cultures show SCN⁻ concentrations >10 μmol/L suppress iodide uptake in a dose-dependent manner, independent of TSH levels .
Methodological Insight:
Q. What experimental evidence supports thiocyanate's role in disrupting thyroid hormone synthesis?
SCN⁻ inhibits iodide organification (integration into thyroglobulin) and thyroid peroxidase (TPO) activity. In rat models, prolonged SCN⁻ exposure reduces T3/T4 synthesis by 30–50%, even with adequate iodine intake. Histological studies reveal follicular hyperplasia and colloid depletion, mimicking hypothyroid states .
Methodological Insight:
- Measure TPO activity in vitro using guaiacol oxidation assays.
- Combine histomorphometric analysis of thyroid tissue with HPLC-based quantification of T4/T3 in serum .
Advanced Research Questions
Q. How do combined exposures to perchlorate, thiocyanate, and iodine deficiency synergistically affect thyroid function?
Epidemiological data from NHANES (2001–2008) reveal that women with low urinary iodine (<100 μg/L), high SCN⁻, and elevated perchlorate exhibit 40–60% lower total thyroxine (T4) levels compared to controls. Synergistic inhibition occurs because perchlorate and SCN⁻ both target NIS, while iodine deficiency exacerbates their effects .
Methodological Insight:
Q. Why do epidemiological studies show conflicting results about thiocyanate's impact on thyroid hormones?
Discrepancies arise from variations in:
- Iodine sufficiency: SCN⁻ effects are masked in iodine-replete populations (e.g., median UIC >150 μg/L).
- Exposure quantification: Urinary SCN⁻ poorly correlates with serum levels at high exposures due to renal saturation thresholds.
- Confounding factors: Smoking status and cruciferous vegetable intake are often inadequately controlled .
Methodological Insight:
Q. How can researchers address challenges in modeling iodine-thiocyanate interactions in in vivo systems?
Key considerations include:
- Species-specific NIS affinity: Rodent NIS has lower SCN⁻ sensitivity than humans.
- Dynamic iodine/SCN⁻ ratios: Maintain controlled dietary iodine and SCN⁻ levels (e.g., cassava-based diets in rat models).
- Temporal effects: Acute vs. chronic SCN⁻ exposure differentially impact iodide efflux and organification .
Methodological Insight:
- Use dual-isotope tracers (¹²³I and ³⁵S-SCN⁻) to simultaneously track iodine uptake and SCN⁻ metabolism in thyroid glands .
Methodological and Analytical Considerations
Q. What advanced techniques are recommended for quantifying iodine and thiocyanate in biological samples?
- Iodine: Alkaline ashing followed by Sandell-Kolthoff reaction (detection limit: 1 μg/L) .
- Thiocyanate: Reverse-phase HPLC with UV detection (λ = 286 nm) or IC-MS for high sensitivity .
Critical Data:
Q. How do genetic polymorphisms influence susceptibility to thiocyanate-induced thyroid disruption?
Polymorphisms in NIS (SLC5A5) and TPO genes may alter iodide transport and organification efficiency. For example, NIS variants with reduced iodide affinity show amplified inhibition by SCN⁻ in in silico docking models .
Methodological Insight:
- Conduct genome-wide association studies (GWAS) in cohorts with high SCN⁻ exposure (e.g., cassava-dependent populations).
- Use CRISPR-edited thyroid cell lines to validate functional impacts of specific SNPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
